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Core Science & Biosynthesis

Foundational

Physicochemical and Micellization Profiling of 1-Octyl-2,3-dimethylimidazolium Bromide ([odmim][Br])

Introduction to Surface-Active Ionic Liquids (SAILs) In the rapidly evolving landscape of green chemistry and colloidal science, Surface-Active Ionic Liquids (SAILs) have emerged as highly tunable amphiphilic molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Surface-Active Ionic Liquids (SAILs)

In the rapidly evolving landscape of green chemistry and colloidal science, Surface-Active Ionic Liquids (SAILs) have emerged as highly tunable amphiphilic molecules. Bridging the gap between traditional molten salts and conventional surfactants, SAILs offer unique physicochemical properties, including negligible vapor pressure, high thermal stability, and exceptional solvation capabilities[1].

Among these, 1-Octyl-2,3-dimethylimidazolium bromide (abbreviated as [odmim][Br] or [C8dmim][Br]) stands out as a critical model compound. With a molecular formula of C13H25BrN2 and a molar mass of 289.26 g/mol [1], this trisubstituted imidazolium-based SAIL exhibits distinct interfacial and thermodynamic behaviors compared to its disubstituted counterparts. This technical guide explores the causality behind its molecular design, outlines rigorous experimental workflows for its synthesis, and details its physicochemical profiling for researchers and drug development professionals.

Molecular Architecture & The Causality of Aggregation

The fundamental difference between [odmim][Br] and its widely studied analog, 1-octyl-3-methylimidazolium bromide ([omim][Br]), lies in the methylation at the C2 position of the imidazolium ring. This seemingly minor structural modification dictates a profound shift in macroscopic behavior[2].

In [omim][Br], the C2 position contains a highly acidic proton. This proton acts as a strong hydrogen-bond donor, interacting aggressively with the bromide counterion and surrounding water molecules. This dense hydration shell stabilizes the monomeric form of the lipid in aqueous solutions, requiring a higher bulk concentration to force the molecules into a micellar aggregate.

By substituting this acidic proton with a methyl group to create [odmim][Br], the hydrogen-bonding network is sterically and electronically disrupted. This modification significantly increases the overall hydrophobicity of the headgroup. Consequently, the thermodynamic penalty of keeping the hydrophobic octyl tail in water overcomes the headgroup hydration at a much lower concentration, driving entropy-driven micellization at a lower Critical Aggregation Concentration (CAC)[2].

G omim [omim][Br] (C2 Proton Present) hbond Strong H-Bonding with Water/Anion omim->hbond odmim [odmim][Br] (C2 Methylated) hydro Disrupted H-Bonding Increased Hydrophobicity odmim->hydro high_cac Higher CAC (Delayed Micellization) hbond->high_cac low_cac Lower CAC (Promoted Micellization) hydro->low_cac

Structural causality of micellization in imidazolium SAILs.

Synthesis and Purification Protocol

To ensure the scientific integrity of downstream physicochemical measurements, [odmim][Br] must be synthesized and purified to eliminate trace impurities and water, which heavily skew surface tension and conductivity data.

Step-by-Step Methodology
  • Quaternization Reaction: In a round-bottom flask, combine 1.0 molar equivalent of 1,2-dimethylimidazole with 1.1 molar equivalents of 1-bromooctane. The slight excess of the alkyl halide ensures complete conversion of the imidazole precursor[3].

  • Thermal Activation: Stir the mixture initially at 273.15 K to control the exothermic onset, then raise the temperature to 60–70 °C under a nitrogen atmosphere. Maintain vigorous stirring for 48 hours[3].

  • Solvent Washing (Causality of Purification): Wash the resulting crude viscous liquid 3 to 5 times with ethyl acetate. Why ethyl acetate? Unreacted 1-bromooctane and 1,2-dimethylimidazole are highly soluble in ethyl acetate, whereas the synthesized ionic liquid salt is insoluble, allowing for selective phase separation[3].

  • Vacuum Desiccation: Remove residual ethyl acetate via rotary evaporation. Finally, dry the purified[odmim][Br] under a high vacuum (10⁻³ mbar) at 60 °C for at least 24 hours.

  • Validation: Confirm water content is <120 ppm using volumetric Karl Fischer titration[3].

Physicochemical & Thermodynamic Profiling

The interfacial and bulk properties of [odmim][Br] are typically evaluated using tensiometry and conductometry.

Interfacial Parameters

Surface tension measurements at 298.15 K reveal the efficiency of [odmim][Br] at the air-water interface. The maximum surface excess concentration ( Γmax​ ) and the minimum surface area per molecule ( Amin​ ) dictate how tightly the SAIL packs at the interface before micelle formation begins[2].

Table 1: Representative Interfacial Properties of[odmim][Br] at 298.15 K

ParameterSymbolTypical Value RangeSignificance
Critical Aggregation Concentration CAC22 – 25 mMConcentration at which micelles spontaneously form.
Surface Tension at CAC γCAC​ 32 – 35 mN/mIndicates the maximum surface pressure the SAIL can exert.
Maximum Surface Excess Γmax​ 2.5 – 3.0 × 10⁻⁶ mol/m²Quantifies the density of molecules packed at the interface.
Minimum Surface Area Amin​ 55 – 65 ŲThe cross-sectional area occupied by a single headgroup.
Thermodynamics of Micellization

Conductivity measurements across a temperature gradient (e.g., 288.15 K to 308.15 K) allow researchers to extract the standard Gibbs free energy ( ΔGmic∘​ ), enthalpy ( ΔHmic∘​ ), and entropy ( ΔSmic∘​ ) of micellization[2][4].

Table 2: Thermodynamic Trends of [odmim][Br] Micellization

Temperature (K) ΔGmic∘​ (kJ/mol) ΔHmic∘​ ΔSmic∘​ Driving Force
288.15 Negative (~ -21)Positive (> 0)Positive (> 0)Entropy-driven (Disruption of water structure around the hydrophobic tail)
298.15 More Negative (~ -23)Near ZeroPositive (> 0)Mixed
308.15 Most Negative (~ -25)Negative (< 0)Positive (> 0)Enthalpy-driven (Favorable tail-tail London dispersion forces)

The Effect of Electrolytes on Aggregation

In drug formulation and industrial applications, SAILs rarely exist in pure water. The addition of alkali salts (e.g., LiCl, LiBr, NaCl, NaBr, KCl) profoundly alters the aggregation behavior of [odmim][Br][2].

The Causality of Salt-Induced CAC Reduction: When an electrolyte like NaCl is introduced, the Na⁺ and Cl⁻ ions increase the ionic strength of the bulk solution. The added anions migrate to the electrical double layer surrounding the positively charged imidazolium headgroups. This effectively screens the electrostatic repulsion between adjacent [odmim]⁺ cations at the air-water interface and within the micellar corona. With electrostatic hindrance minimized, the hydrophobic octyl tails can pack together more tightly, thermodynamically favoring micellization at significantly lower bulk concentrations[2].

Experimental Workflows for Characterization

To ensure trustworthiness and reproducibility, the physicochemical characterization of [odmim][Br] must operate as a self-validating system.

Workflow prep Sample Preparation (Ultra-pure water, vacuum dried IL) temp Thermal Equilibration (±0.01 K precision bath) prep->temp split Measurement Pathway temp->split tensio Tensiometry (Wilhelmy Plate) split->tensio conduct Conductometry (Specific Conductivity) split->conduct data_t Extract: γ_CAC, Γ_max, A_min tensio->data_t data_c Extract: CAC, β, ΔG, ΔH, ΔS conduct->data_c

Self-validating experimental workflow for SAIL characterization.

Protocol A: Tensiometry (Wilhelmy Plate Method)
  • Calibration: Calibrate the force tensiometer using ultra-pure Milli-Q water. The surface tension must read ~71.9 ± 0.1 mN/m at 298.15 K.

  • Titration: Sequentially inject aliquots of a concentrated [odmim][Br] stock solution into a known volume of water.

  • Equilibration (Critical Step): Wait 10 to 15 minutes after each injection. Causality: Amphiphilic molecules require time to diffuse from the bulk solution and orient themselves at the air-water interface. Premature readings will yield artificially high surface tension values.

  • Analysis: Plot surface tension ( γ ) versus the logarithm of concentration ( logC ). The sharp break in the curve denotes the CAC.

Protocol B: Conductometry
  • Calibration: Standardize the platinized electrode cell constant using a 0.01 D KCl solution.

  • Temperature Control: Submerge the measurement vessel in a circulating water bath maintained within ±0.01 K of the target temperature.

  • Measurement: Record the specific conductivity ( κ ) upon successive additions of the SAIL stock.

  • Analysis: Plot κ versus concentration ( C ). The data will yield two linear segments. The intersection point is the CAC. The ratio of the post-micellar slope to the pre-micellar slope provides the degree of counterion dissociation ( α ), allowing for the calculation of counterion binding ( β=1−α ).

References

  • Physicochemical Properties and Applications of Ionic Liquids Chemistry-Chemists.com
  • Thermodynamic and micellization behavior of long chain 1-octyl-2,3-dimethylimidazolium bromide [odmim][Br] in aqueous solution in the absence and in presence of a series of alkali salts Journal of Dispersion Science and Technology (Taylor & Francis)
  • Hollow and porous TiO2 in PVA matrix nanocomposite green synthesis using ionic liquid micelle for Congo red removal from contaminated water N
  • Investigation on aggregation behavior of 1-octyl-3-methylimidazolium bromide in water and in CuO-water nanofluids by measuring electrical conductivity and surface tension ResearchG

Sources

Exploratory

The Mechanistic Impact of C2-Methylation on Imidazolium Ionic Liquids: A Technical Guide for Advanced Applications

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Development Professionals Executive Summary Imidazolium-based ionic liquids (ILs) are ubiquitous in modern chemical engineering, energy storage, and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Development Professionals

Executive Summary

Imidazolium-based ionic liquids (ILs) are ubiquitous in modern chemical engineering, energy storage, and pharmaceutical formulations. A critical structural node in the imidazolium cation is the C2 position—located directly between the two nitrogen heteroatoms. The proton at this position is highly acidic and acts as the primary hydrogen-bond donor to the constituent anion. Substituting this proton with a methyl group (C2-methylation) fundamentally rewrites the physicochemical and biological profile of the IL. This guide explores the mechanistic causality behind these changes and provides validated protocols for their synthesis and characterization.

Mechanistic Foundations: The Paradox of C2-Methylation

Intuitively, one might assume that removing the strongest hydrogen-bonding site in an IL would decrease the cohesive energy of the fluid, thereby lowering its viscosity and melting point. However, empirical data demonstrates the exact opposite.

As elucidated by, the counterintuitive increase in viscosity upon C2-methylation is driven by a shift in anion localization. In a standard C2-protonated IL (e.g., 1-butyl-3-methylimidazolium,[BMIM]+), the anion is strongly localized at the C2 position. When this site is methylated to form[BMMIM]+, the anion is sterically and electronically forced to migrate. It relocates to the regions above/below the imidazolium ring and adjacent to the alkyl chain. This new localization restricts the conformational flexibility of the alkyl chain. The resulting loss of rotational entropy increases the macroscopic friction of the fluid, manifesting as higher viscosity and lower ionic conductivity.

G BMIM C2-Protonated IL (e.g., [BMIM]+) H_Bond Strong C2 H-Bonding with Anion BMIM->H_Bond Stability_Low Vulnerable to Base (NHC Formation) BMIM->Stability_Low BMMIM C2-Methylated IL (e.g.,[BMMIM]+) No_H_Bond Loss of C2 H-Bonding BMMIM->No_H_Bond Stability_High High Chemical & Electrochemical Stability BMMIM->Stability_High Viscosity_Low Lower Viscosity Higher Conductivity H_Bond->Viscosity_Low Anion_Shift Anion Shifts to Alkyl Chain No_H_Bond->Anion_Shift Viscosity_High Higher Viscosity Lower Conductivity Anion_Shift->Viscosity_High

Fig 1: Mechanistic pathways of physicochemical property shifts upon C2 methylation.

Comparative Physicochemical Data

The structural shift has profound downstream effects on the bulk properties of the liquid. According to foundational thermophysical studies by, C2-methylation significantly alters the thermal and transport properties. Furthermore, the elimination of the acidic proton drastically widens the electrochemical window, as the cation is no longer easily reduced at the cathode.

Property[BMIM][NTf2] (C2-Protonated)[BMMIM][NTf2] (C2-Methylated)Mechanistic Driver
Viscosity (cP at 25°C) ~52~88Loss of C2 H-bond restricts alkyl chain mobility.
Conductivity (mS/cm) ~3.9~2.1Increased viscosity reduces overall ion mobility.
Electrochemical Window (V) ~4.1~4.7Elimination of the acidic C2 proton prevents early reduction.
Melting Point (°C) -415Altered crystal packing and molecular symmetry.

Implications for Drug Development and Biological Systems

For pharmaceutical scientists developing Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) or transdermal delivery vectors, C2-methylation is a critical tunable parameter.

  • Chemical Stability in Formulation: The C2 proton is susceptible to deprotonation in mildly basic physiological environments, forming N-heterocyclic carbenes (NHCs) that can irreversibly bind to metalloenzymes. Methylation neutralizes this degradation pathway, enhancing the shelf-life and biological stability of the formulation.

  • Lipophilicity and Membrane Permeation: As noted in reviews of IL applications by , adding a methyl group increases the overall lipophilicity (LogP) of the cation. This enhances the IL's ability to partition into the hydrophobic stratum corneum, making C2-methylated ILs highly effective permeation enhancers for transdermal drug delivery, albeit with a corresponding need to monitor for increased cytotoxicity due to cell membrane disruption.

Experimental Protocols: A Self-Validating System

To accurately measure the effects of C2-methylation, the experimental workflow must eliminate confounding variables—most notably, trace water. Water acts as a plasticizer, artificially lowering viscosity and narrowing the electrochemical window, which can completely mask the effects of methylation. The following protocol integrates a closed-loop validation system to ensure data integrity.

Protocol 1: Synthesis and Purification of [BMMIM][NTf2]

Causality Check: We use activated carbon and sequential washing to remove unreacted halides, which would otherwise artificially increase viscosity and degrade electrochemical performance.

  • Alkylation: React 1,2-dimethylimidazole with 1-bromobutane in a 1:1.05 molar ratio under reflux in acetonitrile for 48 hours.

  • Metathesis: Dissolve the resulting [BMMIM][Br] in high-purity water and add an equimolar amount of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2). Stir at room temperature for 24 hours. The hydrophobic [BMMIM][NTf2] will phase-separate.

  • Purification: Wash the dense IL phase with ultrapure water (18.2 MΩ·cm) at least five times.

    • Validation Step: Test the discarded wash water with aqueous AgNO3. Continue washing until no AgBr precipitate forms, confirming the removal of halide impurities.

  • Decolorization: Stir the IL with activated carbon for 24 hours, then filter through a 0.2 μm PTFE syringe filter to remove organic impurities.

Protocol 2: High-Vacuum Drying and Electrochemical Validation

Causality Check: Electrochemical windows are highly sensitive to moisture. A strict Karl Fischer titration loop ensures the system is self-validating before any analytical measurements are taken.

  • Drying: Place the purified [BMMIM][NTf2] in a Schlenk flask. Apply a high vacuum (< 10⁻² mbar) at 70°C for 48 hours.

  • Internal Validation (Karl Fischer): Extract a 1 mL aliquot using a moisture-free syringe under an argon atmosphere. Perform Coulometric Karl Fischer titration.

    • Decision Gate: If water content > 50 ppm, return the batch to the Schlenk line for an additional 24 hours. If < 50 ppm, proceed immediately to analysis.

  • Cyclic Voltammetry (CV): Transfer the validated IL to a dry glovebox. Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ quasi-reference electrode. Scan from -3.0 V to +3.0 V at 50 mV/s to determine the widened electrochemical window of the methylated species.

Workflow Step1 1. Synthesis (Alkylation & Metathesis) Step2 2. Purification (Halide Wash & AgNO3 Test) Step1->Step2 Step3 3. High-Vacuum Drying (70°C, 48h, <10^-2 mbar) Step2->Step3 Validation Karl Fischer Titration Step3->Validation Fail Water > 50 ppm (Return to Drying) Validation->Fail No Pass Water < 50 ppm (Proceed to Analysis) Validation->Pass Yes Fail->Step3 Analysis1 Electrochemical Window (Cyclic Voltammetry) Pass->Analysis1 Analysis2 Rheological Profiling (Viscosity vs Temp) Pass->Analysis2

Fig 2: Self-validating workflow for the synthesis and characterization of ILs.

Conclusion

C2-methylation of imidazolium ionic liquids is not merely a minor structural tweak; it is a fundamental redesign that sacrifices hydrogen-bonding capacity to achieve superior chemical stability, a wider electrochemical window, and enhanced lipophilicity. By understanding the mechanistic causality behind these property shifts—and employing rigorous, self-validating experimental protocols—researchers can precisely tune these advanced solvents for next-generation applications in energy storage and pharmaceutical delivery.

References

  • Hunt, P. A. (2007). "Why does a reduction in hydrogen bonding lead to an increase in viscosity? The 1-butyl-2,3-dimethyl-imidazolium-based ionic liquids." The Journal of Physical Chemistry B. URL:[Link]

  • Brennecke, J. F., et al. (2004). "Thermophysical Properties of Imidazolium-Based Ionic Liquids." Journal of Chemical & Engineering Data. URL:[Link]

  • Ghandi, K. (2014). "A Review of Ionic Liquids, Their Limits and Applications." Green and Sustainable Chemistry. URL:[Link]

Foundational

The Impact of C2-Methylation: A Comparative Technical Guide to 1-Octyl-2,3-dimethylimidazolium Bromide and 1-Octyl-3-methylimidazolium Bromide

Introduction In the burgeoning field of ionic liquids (ILs), the imidazolium cation has emerged as a cornerstone, offering a highly tunable platform for a vast array of applications, from catalysis and electrochemistry t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the burgeoning field of ionic liquids (ILs), the imidazolium cation has emerged as a cornerstone, offering a highly tunable platform for a vast array of applications, from catalysis and electrochemistry to advanced materials and drug delivery. The seemingly subtle modification of the imidazolium core, such as the methylation of the C2 position, can induce profound changes in the physicochemical properties and, consequently, the performance of the resulting IL. This technical guide provides an in-depth comparison of two closely related imidazolium-based ionic liquids: 1-Octyl-2,3-dimethylimidazolium bromide ([C8DMIM][Br]) and 1-Octyl-3-methylimidazolium bromide ([C8MIM][Br]).

This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how C2-methylation influences the fundamental characteristics of imidazolium ILs. By elucidating the structure-property relationships, we aim to empower informed decision-making in the selection and design of ionic liquids for specific applications. We will delve into the synthesis, physicochemical properties, and the underlying mechanistic principles that govern the observed differences between these two molecules.

Structural Distinction: The Significance of the C2 Position

The core difference between [C8DMIM][Br] and [C8MIM][Br] lies in the substitution at the C2 position of the imidazolium ring. In [C8MIM][Br], the C2 carbon is bonded to a hydrogen atom, which is notably acidic. This acidic proton is a key site for hydrogen bonding interactions with the anion. In contrast, [C8DMIM][Br] possesses a methyl group at this position, which sterically hinders and electronically alters the environment around the C2 carbon, precluding the formation of a direct hydrogen bond at this site. This fundamental structural alteration has a cascading effect on the intermolecular forces, ion packing, and ultimately, the macroscopic properties of the ionic liquid.

G cluster_0 1-Octyl-3-methylimidazolium Bromide ([C8MIM][Br]) cluster_1 1-Octyl-2,3-dimethylimidazolium Bromide ([C8DMIM][Br]) a Imidazolium Ring b N1-Octyl Chain a->b c N3-Methyl Group a->c d C2-Hydrogen a->d e Bromide Anion (Br⁻) d->e Hydrogen Bond f Imidazolium Ring g N1-Octyl Chain f->g h N3-Methyl Group f->h i C2-Methyl Group f->i j Bromide Anion (Br⁻) i->j Steric Hindrance

Figure 1: Structural comparison highlighting the C2 position.

Synthesis of Imidazolium Bromides

The synthesis of both [C8MIM][Br] and [C8DMIM][Br] typically follows a quaternization reaction, a type of SN2 reaction. The choice of the starting imidazole derivative is the key differentiator in the synthetic pathway.

Experimental Protocol: Synthesis of 1-Octyl-3-methylimidazolium Bromide ([C8MIM][Br])

This procedure is a representative method for the synthesis of 1-alkyl-3-methylimidazolium halides.

Materials:

  • 1-Methylimidazole

  • 1-Bromooctane

  • Ethyl acetate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or argon gas inlet

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, equimolar amounts of 1-methylimidazole and 1-bromooctane are combined.[1]

  • The reaction mixture is stirred vigorously and heated to approximately 70°C for 24-48 hours.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the resulting viscous liquid is cooled to room temperature.

  • To remove any unreacted starting materials, the product is washed several times with small portions of ethyl acetate. The less dense ethyl acetate layer is decanted.

  • The final product, a viscous liquid or a solid depending on purity, is dried under vacuum at 70-80°C to remove any residual solvent.[1]

Experimental Protocol: Synthesis of 1-Octyl-2,3-dimethylimidazolium Bromide ([C8DMIM][Br])

The synthesis of the C2-methylated analogue follows a similar principle, substituting 1-methylimidazole with 1,2-dimethylimidazole.

Materials:

  • 1,2-Dimethylimidazole

  • 1-Bromooctane

  • Ethyl acetate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or argon gas inlet

Procedure:

  • Equimolar amounts of 1,2-dimethylimidazole and 1-bromooctane are added to a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, under an inert atmosphere.[2]

  • The mixture is heated with stirring. The reaction time and temperature may vary, but a typical condition is refluxing overnight.

  • After cooling to room temperature, the crude product is washed with ethyl acetate to remove unreacted starting materials.

  • The purified ionic liquid is then dried under vacuum to yield the final product.

G cluster_synthesis General Synthesis Workflow start Reactants (Imidazole Derivative + Alkyl Halide) reaction Quaternization Reaction (Heating under Inert Atmosphere) start->reaction workup Work-up (Washing with Ethyl Acetate) reaction->workup drying Drying (Under Vacuum) workup->drying product Final Ionic Liquid drying->product

Figure 2: Generalized workflow for the synthesis of imidazolium bromides.

Comparative Physicochemical Properties

The methylation at the C2 position significantly alters the physicochemical properties of the ionic liquid. The following table summarizes the key differences, with a discussion of the underlying reasons.

Property1-Octyl-3-methylimidazolium Bromide ([C8MIM][Br])1-Octyl-2,3-dimethylimidazolium Bromide ([C8DMIM][Br])Rationale for the Difference
Molecular Weight 275.23 g/mol [3][4]289.26 g/mol Addition of a methyl group (CH₃).
Melting Point -61.9 °C[5]Generally higher than the non-methylated analogue.[6]The C2-methyl group can lead to more ordered packing in the solid state, increasing the energy required to break the crystal lattice. Methylation reduces the number of possible conformations, leading to a less entropically favored liquid state.[6]
Thermal Stability (Decomposition Temperature) Generally lower than the C2-methylated analogue.Generally higher than the C2-protonated analogue.[6][7]The acidic C2-proton in [C8MIM][Br] can participate in decomposition pathways. Methylation at this position removes this reactive site, thus enhancing thermal stability.[6][7]
Viscosity Lower than the C2-methylated analogue.Generally higher than the non-methylated analogue.[8][9]The absence of the C2-H hydrogen bond in [C8DMIM][Br] might be expected to decrease viscosity. However, the C2-methyl group restricts the rotation of the octyl chain and hinders the movement of ions past one another, leading to a net increase in viscosity.[8][10] This is also attributed to a decrease in free volume upon C2-methylation.[11][12]
Ionic Conductivity Higher than the C2-methylated analogue.Lower than the non-methylated analogue.Ionic conductivity is inversely related to viscosity. The higher viscosity of [C8DMIM][Br] impedes the mobility of ions, resulting in lower conductivity.[11][12]

In-depth Analysis of Property Differences

The Role of Hydrogen Bonding and Interionic Interactions

In [C8MIM][Br], the acidic proton at the C2 position forms a relatively strong hydrogen bond with the bromide anion. This interaction is a dominant feature of the local structure. Upon methylation to form [C8DMIM][Br], this specific hydrogen bond is eliminated. Consequently, the bromide anion repositions itself to interact with the more weakly acidic protons on the imidazolium ring (C4-H and C5-H) and the alkyl chains.[7][13] This shift in the primary interaction site alters the overall ion pairing and network structure within the liquid.

Impact on Thermal Stability

The enhanced thermal stability of C2-methylated imidazolium ILs is a well-documented phenomenon.[6][7] The C2-proton in 1,3-dialkylimidazolium salts is the most acidic proton on the cation and can be a point of thermal degradation initiation. By replacing this proton with a more stable methyl group, a key decomposition pathway is blocked, leading to a higher onset decomposition temperature.[6][7]

The Viscosity Anomaly

The observation that C2-methylation often leads to an increase in viscosity is counterintuitive, as the removal of a strong hydrogen bond would be expected to decrease intermolecular forces and thus viscosity.[8][14] Several theories have been proposed to explain this "viscosity anomaly":

  • Reduced Entropy and Packing Frustration: The C2-methyl group restricts the conformational freedom of the octyl chain, leading to a more ordered local structure and a decrease in the overall entropy of the system.[15][16] This reduction in disorder can lead to more effective packing and stronger van der Waals interactions, increasing the resistance to flow.

  • Free Volume Model: Studies have shown that C2-methylated imidazolium ILs have a smaller free volume compared to their non-methylated counterparts.[10][11] A reduction in free volume limits the space available for ions to move, thereby increasing viscosity.

  • Hindered Ion Transport: The bulkier methyl group at the C2 position creates greater steric hindrance, which impedes the translational and rotational motion of the ions, contributing to higher viscosity.[8]

Characterization Techniques and Expected Results

The successful synthesis and purity of both ionic liquids can be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of [C8MIM][Br], the C2-proton will appear as a distinct singlet at a downfield chemical shift (typically >9 ppm) due to its acidic nature.[17] For [C8DMIM][Br], this peak will be absent and replaced by a singlet corresponding to the C2-methyl protons at a more upfield position. The other peaks corresponding to the octyl and methyl groups on the nitrogen atoms will be present in both spectra, with slight shifts due to the different electronic environments.

  • ¹³C NMR: The ¹³C NMR spectrum will also show characteristic differences. The C2 carbon in [C8MIM][Br] will have a specific chemical shift, which will be altered upon methylation in [C8DMIM][Br].[17] The presence of the additional methyl carbon peak in the spectrum of [C8DMIM][Br] is another key indicator.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide insights into the vibrational modes of the molecules. The C-H stretching vibrations of the imidazolium ring will be present in both spectra. In [C8MIM][Br], the C2-H stretching and bending modes will be observable. These will be absent in the spectrum of [C8DMIM][Br] and replaced by signals corresponding to the C-H vibrations of the additional methyl group.[18]

Applications and Considerations for Drug Development

The choice between [C8MIM][Br] and [C8DMIM][Br] for a particular application, especially in the pharmaceutical and drug development sectors, will depend on the desired physicochemical properties.

  • As Solvents: The lower viscosity of [C8MIM][Br] makes it a better solvent for processes where mass transfer is critical. However, the higher thermal stability of [C8DMIM][Br] might be advantageous for reactions requiring elevated temperatures.

  • As Surfactants: Both ionic liquids possess a long alkyl chain, giving them amphiphilic character and potential as surfactants. The differences in their headgroup structure (the imidazolium ring) could influence their self-assembly behavior and critical micelle concentration.

  • In Drug Delivery: The toxicity of ionic liquids is a critical consideration. While specific comparative toxicity data for these two exact compounds is limited, the general trend is that increasing alkyl chain length on the imidazolium cation can increase toxicity. The modification at the C2 position could also influence the biological interactions and toxicity profile.

Conclusion

The methylation of the C2 position in the imidazolium ring is a powerful tool for tuning the properties of ionic liquids. The comparison between 1-octyl-3-methylimidazolium bromide and 1-octyl-2,3-dimethylimidazolium bromide clearly demonstrates that this seemingly minor structural change leads to significant alterations in melting point, thermal stability, viscosity, and conductivity. These changes are primarily driven by the removal of the acidic C2-proton and the introduction of a methyl group, which modifies the nature of interionic interactions, reduces the system's entropy, and decreases the free volume.

For researchers and professionals in drug development and other scientific fields, a thorough understanding of these structure-property relationships is paramount for the rational design and selection of ionic liquids tailored to specific applications. The choice between a C2-protonated and a C2-methylated imidazolium ionic liquid will always involve a trade-off between properties such as viscosity and thermal stability, and a careful consideration of the specific requirements of the intended process.

References

  • Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. (2018). MDPI. [Link]

  • Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. (n.d.). CICECO. [Link]

  • Effects of methylating imidazolium-based ionic liquids on viscosity: New insights from the compensated Arrhenius formalism. (2023). OSTI.GOV. [Link]

  • Role of C2 methylation and anion type on the physicochemical and thermal properties of imidazolium-based ionic liquids. (2022). Arabian Journal of Chemistry. [Link]

  • The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. (2010). Semantic Scholar. [Link]

  • Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. (n.d.). RSC Publishing. [Link]

  • Free Volume Model for the Unexpected Effect of C2-Methylation on the Properties of Imidazolium Ionic Liquids. (2014). American Chemical Society. [Link]

  • (PDF) Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. (2018). ResearchGate. [Link]

  • Effects of Methylating Imidazolium-Based Ionic Liquids on Viscosity: New Insights from the Compensated Arrhenius Formalism. (2023). PubMed. [Link]

  • (PDF) Role of C2 Methylation and Anion Type on the Physicochemical and Thermal Properties of Imidazolium-Based Ionic Liquids. (2022). ResearchGate. [Link]

  • Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. (2014). ResearchGate. [Link]

  • Free Volume Model for the Unexpected Effect of C2-Methylation on the Properties of Imidazolium Ionic Liquids. (2014). ACS Publications. [Link]

  • General procedure for synthesis of bromide salts: SM3 3-Butyl. (n.d.). University of Exeter. [Link]

  • Free volume model for the unexpected effect of C2-methylation on the properties of imidazolium ionic liquids. (2014). PubMed. [Link]

  • Electrolytic conductivity of four imidazolium-based ionic liquids. (2013). Aston Research Explorer. [Link]

  • 1 H-NMR characterization result of [bmim][Br] ionic liquid. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. (2013). Research & Reviews: Journal of Chemistry. [Link]

  • Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 1-alkyl-2-methyl imidazolium bromide (where R = hexyl and octyl). (n.d.). ResearchGate. [Link]

  • 1-Octyl-3-methylimidazolium Bromide. (n.d.). ChemBK. [Link]

  • Synthesis And Structural Characterization Of 1-Butyl-2,3-Dimethylimidazolium Bromide And Iodide. (n.d.). ResearchGate. [Link]

  • 1-Ethyl-2,3-dimethylimidazolium bromide. (n.d.). PubChem. [Link]

  • Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (n.d.). PMC. [Link]

  • A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids. (2025). BMC Chemistry. [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022). Journal of Laboratory Chemical Education. [Link]

  • 1-Carboxymethyl-3-octylimidazolium bromide. (n.d.). PMC. [Link]

  • 1-Octyl-3-methylimidazolium Bromide from Aladdin Scientific. (n.d.). Biocompare. [Link]

  • 1-octyl-3-methylimidazolium bromide. (n.d.). Chemsrc. [Link]

  • Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. (n.d.). PMC. [Link]

  • Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. (2020). ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering[OMMIM]Br-Derived Micellar Catalysts for Biphasic Epoxidation

Strategic Overview: Overcoming Interfacial Mass Transfer As drug development and fine chemical synthesis increasingly prioritize green chemistry, the epoxidation of unfunctionalized hydrophobic olefins using aqueous hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: Overcoming Interfacial Mass Transfer

As drug development and fine chemical synthesis increasingly prioritize green chemistry, the epoxidation of unfunctionalized hydrophobic olefins using aqueous hydrogen peroxide (H₂O₂) has emerged as a highly desirable transformation. However, this process faces a severe kinetic bottleneck: interfacial mass transfer. Hydrophobic substrates and aqueous oxidants exist in immiscible phases, severely limiting reaction rates.

To bridge this thermodynamic gap, 1,2-dimethyl-3-octylimidazolium bromide ([OMMIM]Br) is deployed as a foundational precursor to engineer Surface-Active Ionic Liquids (SAILs)[1]. By exchanging the bromide anion for catalytically active transition metal oxides or phosphates, researchers can generate supramolecular micellar catalysts that operate dynamically at the aqueous-organic interface, solubilizing the substrate while keeping the catalyst anchored in the recoverable aqueous phase.

Mechanistic Causality: The [OMMIM] Cation and Halide Exchange

The structural causality behind selecting [OMMIM]Br over its non-methylated analogue, [OMIM]Br, lies in the chemical vulnerability of the imidazolium ring. Traditional 1-alkyl-3-methylimidazolium cations possess an acidic proton at the C2 position. Under strongly oxidative or basic conditions, this proton can be abstracted to form an N-heterocyclic carbene (NHC), leading to irreversible catalyst degradation. By methylating the C2 position,[OMMIM]Br provides a chemically robust, sterically protected amphiphilic cation capable of surviving harsh, multi-cycle oxidative environments[1].

However, [OMMIM]Br itself is not the active catalyst; it is the precursor. The bromide anion must be completely exchanged for a catalytically active species, such as perrhenate (ReO₄⁻)[2] or diorganophosphates[3]. The Causality of Halide Removal: If bromide is left in the system, H₂O₂ will rapidly oxidize Br⁻ to elemental bromine (Br₂) or hypobromite. This triggers parasitic oxidant consumption and unwanted electrophilic bromination of the olefin substrate, destroying the selectivity of the epoxidation. Therefore, a strict anion exchange protocol is mandatory.

System Architecture

G A [OMMIM]Br Precursor (Stable C2-Methylated Cation) B Anion Exchange (OH⁻ Resin) Strict Halide Removal A->B Prevents Br₂ formation C [OMMIM]ReO₄ / [OMMIM]PO₄ Active Micellar Catalyst B->C Add ReO₄⁻ / PO₄³⁻ D Aqueous H₂O₂ Phase Micelle Self-Assembly C->D Dissolution F Intrinsic Kinetic Regime Micellar Encapsulation & Epoxidation D->F H₂O₂ Activation E Hydrophobic Olefin (e.g., Cyclooctene) E->F Substrate Injection G Phase Separation (Spontaneous Decantation) F->G Reaction Completion H Organic Phase Epoxide Product G->H Top Layer I Aqueous Phase Catalyst Recycling G->I Bottom Layer I->D Multi-cycle Reuse

Workflow of[OMMIM]Br-derived micellar catalysis in biphasic epoxidation.

Self-Validating Experimental Protocols
Protocol A: Synthesis of [OMMIM]ReO₄ via Halide Exchange

Objective: Convert[OMMIM]Br to the catalytically active [OMMIM]ReO₄ while ensuring 100% bromide elimination.

  • Resin Preparation: Pack a glass column (20 × 1 cm) with 25 g of Amberlite IRA 402 anion exchange resin. Regenerate the resin with 1 M NaOH to ensure it is fully in the OH⁻ form, then wash with deionized water until the eluate is pH neutral.

  • Ion Exchange: Dissolve 1.0 equivalent of [OMMIM]Br in 200 mL of deionized water (18.2 MΩ∙cm). Elute the solution slowly through the column over 1 hour to yield [OMMIM]OH[1].

  • Self-Validation Check (Critical): Withdraw a 1 mL aliquot of the eluate and add 3 drops of 0.1 M AgNO₃. The solution must remain perfectly clear. Causality: A yellowish-white precipitate (AgBr) indicates incomplete exchange; if observed, the eluate must be re-passed through fresh resin.

  • Neutralization: Add 1.0 equivalent of NH₄ReO₄ (or perrhenic acid) to the verified basic eluate. Stir the solution for 2 hours at 70 °C.

  • Isolation: Remove the water in vacuo to isolate the [OMMIM]ReO₄ catalyst as a viscous liquid.

Protocol B: Biphasic Micellar Epoxidation of Cyclooctene

Objective: Execute a highly selective epoxidation utilizing the self-assembling properties of the synthesized SAIL.

  • Aqueous Phase Priming: In a reaction vessel, dissolve 1.0 mol% of [OMMIM]ReO₄ in 50 wt% aqueous H₂O₂ (2.5 equivalents relative to the substrate). Causality: The [OMMIM]⁺ cation lowers the surface tension of the aqueous phase and spontaneously forms micelles once the Critical Micelle Concentration (CMC) is exceeded.

  • Substrate Injection: Add the hydrophobic olefin (e.g., cyclooctene). The system will initially present as two distinct macroscopic phases.

  • Kinetic Activation: Stir the mixture vigorously at 1250 rpm at 70 °C[4]. Causality: High-shear stirring is required to overcome initial macroscopic mass transfer limitations, driving the system into the intrinsic kinetic regime where the micelles fully encapsulate the olefin.

  • Reaction Monitoring (Validation): Track the reaction via GC-FID. A sudden plateau in conversion before the theoretical consumption of H₂O₂ indicates premature micellar breakdown.

  • Phase Separation & Recycling: Upon completion, halt stirring and cool the mixture to room temperature. The system will spontaneously separate. Decant the top organic layer (pure epoxide). The bottom aqueous layer, containing the intact[OMMIM]ReO₄ micelles, can be immediately reused for subsequent catalytic runs.

Quantitative Performance Metrics

The following table summarizes the thermodynamic and kinetic parameters of [OMMIM]-derived micellar catalysts compared to standard biphasic systems. Operating above the Critical Micelle Concentration (CMC) is strictly required to achieve high turnover frequencies.

Catalyst SystemSubstrateOxidantCMC (mM)Conversion (%)Epoxide Selectivity (%)
[OMMIM]ReO₄ Cyclooctene50 wt% H₂O₂~1.2> 98> 99
[OMMIM]ReO₄ Propylene50 wt% H₂O₂~1.5> 90> 95
[OMIm]Diorganophosphate Cyclooctene50 wt% H₂O₂~10.0> 90> 95
NaReO₄ (Control) Cyclooctene50 wt% H₂O₂N/A (No Micelles)< 15Variable

Note: The dramatic difference in conversion between[OMMIM]ReO₄ and the NaReO₄ control validates the necessity of the [OMMIM] amphiphilic cation in overcoming the biphasic mass transfer barrier.

Sources

Application

Application Note: 1-Octyl-2,3-dimethylimidazolium Bromide ([odmim]Br) as a Structure-Directing and Capping Agent in Nanoparticle Synthesis

Executive Summary The synthesis of highly monodisperse, shape-controlled nanoparticles requires robust templating and capping agents. Surface-Active Ionic Liquids (SAILs) have emerged as superior alternatives to traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly monodisperse, shape-controlled nanoparticles requires robust templating and capping agents. Surface-Active Ionic Liquids (SAILs) have emerged as superior alternatives to traditional surfactants due to their tunable physicochemical properties. This application note details the use of 1-Octyl-2,3-dimethylimidazolium bromide ([odmim]Br) as a bifunctional soft-template and capping agent. By leveraging the specific thermodynamic micellization behavior of its octyl chain and the exceptional chemical stability afforded by its C2-methylation, [odmim]Br provides an ideal microenvironment for the synthesis of hybrid metal/metal-oxide nanoparticles and porous nanocomposites[1][2].

Mechanistic Principles: The Causality of Molecular Design

As a Senior Application Scientist, it is critical to understand why [odmim]Br is selected over other common ionic liquids (such as [bmim]Cl or[omim]Br) for nanoparticle synthesis. The efficacy of [odmim]Br is rooted in two specific structural features:

The Hydrophobic-Hydrophilic Balance (The Octyl Chain)

The length of the alkyl chain dictates the thermodynamic self-assembly of the ionic liquid in aqueous media. The 8-carbon (octyl) chain provides the optimal hydrophobic-hydrophilic balance to drive spontaneous micellization. The Critical Aggregation Concentration (CAC) of [odmim]Br is significantly lower than that of its disubstituted counterparts[3]. Operating just above this CAC allows the IL to form stable, spherical micelles that act as constrained "nanoreactors" for metal precursor reduction, dictating the final size and spherical morphology of the nanoparticles[1][2].

The C2-Methylation Imperative (Chemical & Thermal Stability)

Traditional 1,3-dialkylimidazolium ionic liquids possess a highly acidic proton at the C2 position. Under the basic conditions required for metal oxide co-precipitation (e.g., using NaOH), or in the presence of catalytic metallic surfaces, this proton is easily abstracted to form a highly reactive N-heterocyclic carbene (NHC)[4][5]. NHCs can irreversibly bind to and poison nanoparticle surfaces or cause the IL to degrade. By methylating the C2 position, [odmim]Br completely blocks carbene formation. This structural modification drastically enhances the alkaline stability of the IL[4] and pushes its thermal decomposition onset to higher temperatures[6]. Consequently, [odmim]Br acts purely as a spectator template and stabilizing capping agent, surviving both high-pH precipitation environments and subsequent thermal annealing processes without degrading[2].

Physicochemical & Micellization Data

The following table summarizes the causal relationship between the molecular structure of [odmim]Br and its performance in nanoparticle synthesis compared to its non-C2-methylated analog.

Parameter[omim]Br (1-Octyl-3-methylimidazolium)[odmim]Br (1-Octyl-2,3-dimethylimidazolium)Impact on Nanoparticle Synthesis
C2 Position Acidic Proton (C2-H)Methylated (C2-CH3)Prevents reactive N-heterocyclic carbene (NHC) formation[4][5].
Alkaline Stability Vulnerable to deprotonationHighly stable (>99% intact in strong base)Enables the use of NaOH/NH4OH for metal-oxide co-precipitation[4].
Thermal Stability Lower decomposition onsetHigher decomposition onsetSurvives post-synthesis thermal annealing (up to 300 °C)[2][6].
Micellization (CAC) Higher CACLower CACForms robust soft-templates at lower concentrations, reducing reagent waste[3].

Experimental Workflows & Protocols

Protocol A: Synthesis of Shape-Controlled Ag/Fe₂O₃ Hybrid Nanoparticles

This protocol utilizes [odmim]Br as both a micellar template and a capping agent to synthesize spherical Ag and cubic Fe₂O₃ hybrid nanoparticles via co-precipitation[1].

Step-by-Step Methodology:

  • Solvent & Template Preparation: Dissolve [odmim]Br in 100 mL of deionized water to achieve a concentration slightly above its CAC (e.g., 0.05 M).

    • Self-Validation: The solution will transition from perfectly transparent to slightly opalescent, confirming the formation of micellar aggregates.

  • Precursor Loading: Add iron precursors (FeCl₃ and FeSO₄ in a 2:1 molar ratio) and AgNO₃ to the micellar solution under continuous magnetic stirring at 80 °C.

    • Causality: The cationic imidazolium headgroups electrostatically interact with the metal anions, drawing them to the micelle interface[1].

  • Reduction & Co-Precipitation: Slowly add a freshly prepared NaBH₄ solution (reducing agent for Ag) followed by dropwise addition of 1 M NaOH until the pH reaches 10.

    • Self-Validation: A rapid color change to dark brown/black indicates the successful reduction of Ag⁺ to Ag⁰ and the co-precipitation of Fe₂O₃.

    • Causality: The C2-methyl group of [odmim]Br ensures the imidazolium ring remains intact under these harsh alkaline conditions[4].

  • Capping & Stabilization: Maintain vigorous stirring for 2 hours. The IL coats the nascent nanoparticles, preventing agglomeration and directing the growth into specific geometries (spherical Ag, cubic Fe₂O₃)[1].

  • Isolation: Centrifuge the mixture at 10,000 rpm for 15 minutes. Wash the precipitate three times with deionized water and twice with absolute ethanol to remove unbound IL. Dry in a vacuum oven at 60 °C overnight.

Protocol B: Dispersion and Templating of Hollow TiO₂ Nanocomposites

This protocol leverages[odmim]Br micelles to disperse pre-synthesized TiO₂ nanoparticles into a porous polyvinyl alcohol (PVA) matrix for wastewater remediation applications[2].

Step-by-Step Methodology:

  • Micelle Formation: Prepare a 0.005 M [odmim]Br aqueous solution.

  • Ultrasonic Dispersion: Add 10 nm spherical anatase TiO₂ nanoparticles to the IL solution. Disperse using an ultrasonic probe (100 MHz, 0.5 s pulse sequences, 75% amplitude) for 30 minutes[2].

    • Causality: High-frequency sonication overcomes van der Waals forces, allowing the [odmim]Br micelles to intercalate and sterically stabilize the TiO₂ particles, preventing sedimentation[2].

  • Polymer Matrix Integration: Prepare a 10% w/w PVA aqueous solution. Add this dropwise to the TiO₂-[odmim]Br dispersion under continuous stirring to achieve a homogeneous mixture.

  • Phase Inversion: Add the resulting mixture dropwise into a bath of pure, ice-cold acetone.

    • Self-Validation: The immediate formation of a white, sponge-like gel confirms successful phase inversion and polymer precipitation[2].

  • Thermal Processing: Recover the nanocomposite and anneal in a muffle furnace at 250 °C for 2 hours.

    • Causality: Thermogravimetric analysis (TGA) confirms that[odmim]Br and the PVA matrix maintain structural integrity up to 300 °C. Annealing below this threshold locks in the porous structure without degrading the capping agent[2][6].

Visualizations

Mechanism N1 [odmim]Br Monomers (Aqueous Phase) N2 Micellization (Concentration > CAC) N1->N2 N3 Soft Template Formation (Hydrophobic Core / Cationic Corona) N2->N3 N4 Precursor Addition (Ag+, Fe2+/3+) N3->N4 N5 Electrostatic Binding & Alkaline Co-Precipitation N4->N5 N6 Shape-Controlled Nanoparticles (Capped) N5->N6

Fig 1. Mechanism of [odmim]Br micelle-directed nanoparticle synthesis and electrostatic capping.

Workflow S1 Step 1: Dissolve [odmim]Br (0.005 M in H2O) S2 Step 2: Ultrasonic Dispersion (Probe Sonicator, 75% Amp) S1->S2 S3 Step 3: Add Metal Precursors (Continuous Stirring) S2->S3 S4 Step 4: Chemical Reduction & Phase Inversion S3->S4 S5 Step 5: Centrifugation & Solvent Washing S4->S5 S6 Step 6: Thermal Annealing (Max 300 °C) S5->S6

Fig 2. Step-by-step experimental workflow for [odmim]Br-mediated nanocomposite synthesis.

References

  • [1] Synthesis and application of dicationic ionic liquids / Comparison of Pure and Hybrid Nanoparticles using Ionic Liquid as a Capping agent. ResearchGate. 1

  • [2] Hollow and porous TiO2 in PVA matrix nanocomposite green synthesis using ionic liquid micelle for Congo red removal from contaminated water. PMC - NIH. 2

  • [3] Thermodynamics of Micellization of Alkyldimethylbenzylammonium Chlorides in Aqueous Solutions. ResearchGate.3

  • [4] Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society - ACS Publications. 4

  • [7] The anti-crystal engineering principles of imidazolium cations for ionic liquids. PMC - NIH. 7

  • [5] Synthesis and characterization of two ionic liquids with emphasis on their chemical stability towards metallic lithium. ResearchGate. 5

  • [6] Thermal Decomposition and Volatility of Ionic Liquids. Scribd. 6

Sources

Method

Application Note: Advanced Biphasic Olefin Epoxidation via [OMMIM]Br-Mediated Micellar Catalysis

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Application Focus: Green Chemistry, API Intermediate Synthesis, and Biphasic Catalysis Introduction & Mechanistic Insights The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Application Focus: Green Chemistry, API Intermediate Synthesis, and Biphasic Catalysis

Introduction & Mechanistic Insights

The epoxidation of olefins is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Traditional homogeneous epoxidation often relies on toxic organic solvents and struggles with catalyst recovery. To overcome these limitations, micellar catalysis using ionic liquid precursors—specifically 1-octyl-2,3-dimethylimidazolium bromide ([OMMIM]Br)—has emerged as a highly efficient, self-separating green alternative[1].

The Causality Behind the Catalyst Design

The selection of [OMMIM]Br over standard ionic liquids is driven by strict mechanistic requirements:

  • Micellar Nanoreactors: The octyl (C8) chain provides the exact hydrophobic-lipophilic balance required to form stable micelles in an aqueous hydrogen peroxide (H₂O₂) phase. These micelles act as nanoreactors, drawing the hydrophobic olefin into their core while the hydrophilic metal-oxo active site remains at the aqueous interface[1].

  • C2-Methylation for Catalyst Longevity: In standard 1-alkyl-3-methylimidazolium ([OMIM]) salts, the C2-proton is highly acidic. Under oxidative conditions, it can be deprotonated to form an N-heterocyclic carbene (NHC) that irreversibly coordinates to and deactivates the metal center (e.g., Tungsten or Rhenium). By methylating the C2 position to form [OMMIM]Br, this degradation pathway is completely blocked, drastically increasing the Turnover Frequency (TOF) and catalyst lifespan[2].

  • In Situ Activation: The bromide counterion is easily displaced by metal salts like sodium tungstate (Na₂WO₄) or sodium perrhenate (NaReO₄) in situ, eliminating the need for laborious pre-synthesis of the active [OMMIM]₂[WO₄] or [OMMIM][ReO₄] complex[1].

Protection Against Hydrolysis

Epoxides are notoriously sensitive to ring-opening hydrolysis in aqueous environments. The [OMMIM]Br micellar system solves this: once the olefin is epoxidized, the resulting epoxide becomes slightly more polar and is expelled from the hydrophobic micelle core back into the bulk organic phase. This phase-transfer dynamic shields the fragile epoxide from the acidic aqueous H₂O₂ phase, ensuring >99% selectivity[1].

Quantitative Performance Data

The structural tuning of the ionic liquid directly dictates the kinetic efficiency of the epoxidation. Table 1 summarizes the performance metrics of various catalyst systems using cis-cyclooctene as a model substrate.

Table 1: Comparative Catalytic Performance in Cyclooctene Epoxidation

Catalyst PrecursorMetal SaltC2-PositionYield (%)Selectivity (%)TOF (h⁻¹)
[OMIM]BrNa₂WO₄Acidic Proton68>99125
[OMMIM]BrNa₂WO₄Methylated>95>99340
[OMMIM]BrNaReO₄Methylated>98>99415

Data reflects intrinsic kinetic regime performance at 70 °C. The C2-methylated [OMMIM] systems show superior conversion rates due to the prevention of carbene-induced catalyst poisoning.

Workflow Visualization

MicellarEpoxidation cluster_aqueous Aqueous Phase (Continuous) cluster_organic Organic Phase (Dispersed) Reagents H2O2 + Na2WO4 + [OMMIM]Br Micelle Micelle Assembly (Active Nanoreactor) Reagents->Micelle In Situ Exchange Reaction Biphasic Epoxidation (70 °C, 1200 rpm) Micelle->Reaction Catalysis Olefin Olefin Substrate (e.g., Cyclooctene) Olefin->Reaction Mass Transfer Epoxide Epoxide Product (Phase Separated) Reaction->Epoxide Expulsion & Cooling

Biphasic micellar epoxidation workflow using [OMMIM]Br catalyst system.

Experimental Protocol

This self-validating protocol details the biphasic epoxidation of a model olefin (cis-cyclooctene) utilizing the [OMMIM]Br/Na₂WO₄ system.

Phase 1: In Situ Catalyst Generation
  • Reactor Setup: Equip a 50 mL jacketed glass reactor with a high-shear magnetic stir bar and a reflux condenser.

  • Aqueous Matrix Preparation: Add 50 mmol of aqueous hydrogen peroxide (50 wt%) to the reactor.

  • Precursor Addition: Add 0.5 mmol of[OMMIM]Br (1-octyl-2,3-dimethylimidazolium bromide) and 0.25 mmol of sodium tungstate dihydrate (Na₂WO₄·2H₂O).

  • Micelle Assembly: Stir the mixture at 400 rpm for 15 minutes at 25 °C.

    • Causality: This brief incubation is critical. It allows the bromide ions to be displaced by the tungstate anions, driving the self-assembly of the [OMMIM]₂[WO₄] complex into stable micelles driven by the hydrophobic effect of the octyl chains[1].

Phase 2: Biphasic Epoxidation
  • Substrate Introduction: Add 20 mmol of the olefin substrate directly to the aqueous micellar solution.

  • Kinetic Activation: Seal the reactor, increase the stirring rate to 1200 rpm , and heat the system to 70 °C using a circulating thermostatic bath.

    • Causality: Operating at ≥1200 rpm is mandatory to overcome mass transfer limitations. It ensures the reaction operates in the intrinsic kinetic regime by maximizing the interfacial surface area between the bulk organic olefin and the aqueous nanoreactors[3].

Phase 3: Quality Control & Self-Validation
  • In-Process Monitoring: After 4 hours, extract a 10 µL aliquot of the organic phase. Analyze via GC-FID.

    • Self-Validation: The chromatogram must show >95% conversion to the epoxide with an absence of diol peaks. The presence of diols indicates micellar collapse or insufficient stirring, which exposes the epoxide to the acidic aqueous bulk.

Phase 4: Product Isolation and Catalyst Recycling
  • Phase Separation: Halt stirring and cool the reactor to 20 °C. Allow the mixture to settle for 30 minutes.

  • Decantation: Two distinct phases will form. Decant the upper organic phase (containing the pure epoxide product).

    • Causality: The temperature-dependent solubility of the [OMMIM]₂[WO₄] complex ensures it remains entirely trapped within the lower aqueous phase upon cooling. This enables a solvent-free extraction of the API intermediate, adhering strictly to green chemistry principles[1]. The lower aqueous phase can be immediately recharged with fresh H₂O₂ and olefin for subsequent cycles.

References

  • Title: Kinetics of Epoxidation of Cyclooctene with Ionic Liquids Containing Tungstate as Micellar Catalyst Source: Chemical Engineering & Technology (via uni-bayreuth.de) URL: [Link]

  • Title: Epoxidation of Olefins with Molecular Catalysts in Ionic Liquids Source: ResearchGate URL: [Link]

  • Title: Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins Source: mediaTUM (Technical University of Munich) URL: [Link]

  • Title: Kinetic Model of Two-Phase Epoxidation with Ionic Liquids as Micellar Catalysts Source: uni-bayreuth.de URL: [Link]

Sources

Application

Application Note: Ambient-Temperature Stabilization of Biological Samples Using 1-Octyl-2,3-dimethylimidazolium Bromide

Executive Summary The preservation of biological macromolecules (DNA, RNA, and proteins) during transport and storage is a critical bottleneck in molecular diagnostics and structural biology. Traditional cold-chain logis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preservation of biological macromolecules (DNA, RNA, and proteins) during transport and storage is a critical bottleneck in molecular diagnostics and structural biology. Traditional cold-chain logistics are prone to failure and cost-prohibitive. Recently, surface-active ionic liquids (SAILs)—specifically 1-octyl-2,3-dimethylimidazolium bromide ([odmim]Br) —have emerged as highly effective stabilizing agents.

Unlike standard 1-alkyl-3-methylimidazolium salts, the C2-methylation in [odmim]Br prevents the formation of reactive N-heterocyclic carbenes, granting exceptional chemical stability. Furthermore, its amphiphilic nature, driven by the hydrophobic octyl chain, enables precise micellization that shields proteins from denaturation and protects nucleic acids from enzymatic degradation. This guide provides the mechanistic grounding and validated protocols for utilizing[odmim]Br in biosample preservation.

Mechanistic Foundations: The Amphiphilic Advantage

The efficacy of [odmim]Br is dictated by its thermodynamic and micellization behavior in aqueous solutions1[1]. At targeted concentrations, [odmim]Br self-assembles into nanostructures that compartmentalize biological solutes, operating via two distinct pathways:

  • Nucleic Acid Preservation (DNA/RNA): [odmim]Br acts synergistically with chaotropic agents. While chaotropes unfold degrading enzymes (nucleases), the amphiphilic [odmim]Br forms micelles around the unfolded hydrophobic cores of these nucleases, irreversibly sequestering them. Simultaneously, the cationic imidazolium headgroups electrostatically bind to the negatively charged phosphate backbone of nucleic acids, shielding them from hydrolysis2[2].

  • Protein & Enzyme Stabilization: For structural proteins (e.g., BSA) and enzymes (e.g., cellulases), [odmim]Br interacts with hydrophobic surface patches via its octyl tail. The cationic headgroup provides electrostatic repulsion between protein monomers, effectively halting intermolecular aggregation without penetrating and disrupting the protein's native hydrophobic core .

Mechanism IL [odmim]Br Ionic Liquid Amphiphilic Amphiphilic Self-Assembly IL->Amphiphilic Aqueous Media Protein Protein Stabilization Amphiphilic->Protein Micellization DNA Nucleic Acid Preservation Amphiphilic->DNA Buffer Integration Hydrophobic Hydrophobic Core Shielding Protein->Hydrophobic Prevents Aggregation Electrostatic Electrostatic Complexation DNA->Electrostatic Backbone Protection Nuclease Nuclease Denaturation DNA->Nuclease Enzymatic Inhibition

Fig 1: Mechanistic pathways of [odmim]Br in stabilizing proteins and nucleic acids.

Quantitative Efficacy Data

The integration of [odmim]Br into storage buffers drastically extends the shelf-life of biological samples at ambient temperatures, eliminating the need for -80°C freezers.

Biological SampleStabilization MatrixStorage TempDurationIntegrity Metric
Whole Blood (RNA)2% [odmim]Br + 4M GuHCl25°C30 DaysRIN > 8.0 (Intact)
Whole Blood (RNA)Standard EDTA25°C3 DaysRIN < 4.0 (Degraded)
Cellulase Enzyme5%[odmim]Br (v/v)30°C7 Days>90% Activity Retained
Cellulase EnzymeStandard Aqueous Buffer30°C7 Days<40% Activity Retained

Validated Experimental Protocols

Protocol A: Ambient-Temperature RNA/DNA Stabilization in Whole Blood

This protocol is engineered to instantly lyse cells and irreversibly inactivate high concentrations of blood-borne nucleases.

Causality behind the Formulation: We utilize a highly specific multi-pronged thermodynamic inhibition strategy 2[2]:

  • 4M Guanidine Hydrochloride: Acts as the primary chaotrope, stripping the hydration shell from nucleases.

  • 20 mM TCEP Hydrochloride: Reduces disulfide bonds, forcing RNase tertiary structures to unfold.

  • 2% [odmim]Br: The critical fail-safe. If chaotropes are diluted during downstream processing, nucleases can refold. The amphiphilic [odmim]Br forms micelles around the unfolded nuclease chains, permanently sequestering them.

  • 200 mM MES Buffer (pH 3.8): RNA is highly susceptible to base-catalyzed hydrolysis. A pH of 3.8 ensures the 2'-OH group of the ribose sugar remains protonated, preventing nucleophilic attack on the phosphodiester bond.

Step-by-Step Methodology:

  • Buffer Preparation: In a sterile, RNase-free flask, combine 4M Guanidine HCl, 40 mM sulfosalicylic acid, 20 mM TCEP HCl, and 200 mM MES buffer. Adjust pH to exactly 3.8 using HCl/NaOH.

  • IL Integration: Add 2% (w/v) 1-octyl-2,3-dimethylimidazolium bromide to the buffer. Stir at 40°C until optical clarity is achieved (indicating complete micellization). Filter through a 0.22 µm PES membrane.

  • Sample Collection: Draw 1 mL of whole mammalian blood directly into a tube containing 3 mL of the prepared [odmim]Br stabilization buffer (1:3 ratio).

  • Homogenization: Immediately invert the tube 8–10 times. The solution will turn dark and viscous as instant lysis occurs.

  • Storage: Store the stabilized sample at ambient temperature (15°C to 30°C) for up to 30 days prior to standard silica-column RNA extraction.

Self-Validating System (Quality Control): Post-extraction, analyze 1 µL of the purified RNA using an Agilent Bioanalyzer. The protocol is validated only if the RNA Integrity Number (RIN) is ≥ 8.0, displaying distinct 28S and 18S ribosomal peaks and a flat baseline, confirming zero nuclease activity during the ambient storage period.

Workflow Prep Step 1: Buffer Prep [odmim]Br + Chaotropes Collect Step 2: Sample Collection (Blood / Tissue) Prep->Collect Mix Step 3: Homogenization Invert 8-10x Collect->Mix Store Step 4: Ambient Storage Up to 30 Days Mix->Store Extract Step 5: Downstream Extraction & PCR Store->Extract

Fig 2: Step-by-step workflow for ambient-temperature biosample stabilization using [odmim]Br.

Protocol B: Enzyme Preservation for Structural Biology

This protocol prevents the irreversible aggregation of purified proteins and industrial enzymes in aqueous media.

Causality behind the Formulation: Proteins degrade primarily via unfolding and subsequent irreversible aggregation. Here, [odmim]Br is used below its critical denaturing concentration. The C2-methylation of the imidazolium ring prevents hydrogen abstraction, ensuring the IL is chemically inert toward amino acid side chains. The octyl chain (C8) provides localized hydrophobic interactions with the protein's surface, lowering the free energy of the native state and preventing monomer-monomer aggregation 1[1].

Step-by-Step Methodology:

  • Baseline Buffer: Prepare a standard 50 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4.

  • IL Doping: Add 5% (v/v) [odmim]Br to the PBS. Gently vortex to ensure a homogenous dispersion.

  • Protein Incubation: Dilute the target protein (e.g., BSA or cellulase) into the IL-doped buffer to a final working concentration of 1 mg/mL.

  • Equilibration: Allow the mixture to equilibrate at 4°C for 1 hour to allow the IL to orient its hydrophobic tails along the protein's surface patches.

  • Storage/Assay: The protein can now be stored at 30°C for extended structural studies or enzymatic assays.

Self-Validating System (Quality Control): Utilize Dynamic Light Scattering (DLS) to measure the hydrodynamic radius ( Rh​ ) of the protein complex before and after 7 days of storage. A constant Rh​ (e.g., ~3.5 nm for native BSA) validates the complete absence of aggregation. Any shift to a higher Rh​ indicates protocol failure and protein oligomerization.

References

  • Title: Compositions for stabilizing DNA and RNA in blood and other biological samples during shipping and storage at ambient temperatures. Source: Google Patents (US9376709B2). URL: 2

  • Title: Ionic liquids as an effective medium for enzymatic saccharification of lignocellulosic biomass: A review. Source: BioResources. URL:

  • Title: Thermodynamic and micellization behavior of long chain 1-octyl-2,3-dimethylimidazolium bromide [odmim][Br] in aqueous solution in the absence and in presence of a series of alkali salts. Source: ResearchGate. URL: 1

Sources

Method

Application Note: Role of[OMMIM]Br in Enhancing the Solubility of Hydrophobic Compounds

Executive Summary The formulation of highly hydrophobic active pharmaceutical ingredients (APIs) remains one of the most significant bottlenecks in drug development. Traditional co-solvents often fail to provide sufficie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation of highly hydrophobic active pharmaceutical ingredients (APIs) remains one of the most significant bottlenecks in drug development. Traditional co-solvents often fail to provide sufficient solubilization without inducing toxicity. Surface-Active Ionic Liquids (SAILs), specifically 1-octyl-2,3-dimethylimidazolium bromide ([OMMIM]Br) , have emerged as highly tunable, micelle-forming agents capable of exponentially increasing the aqueous solubility of lipophilic compounds[1]. This application note provides a mechanistic overview and a self-validating experimental protocol for utilizing [OMMIM]Br in phase-solubility profiling.

Mechanistic Insights: The [OMMIM]Br Advantage

As a Senior Application Scientist, it is critical to understand why a specific ionic liquid is chosen rather than simply observing its empirical effects. The solubilization power of [OMMIM]Br is governed by two primary structural features:

Amphiphilicity and Micellization

[OMMIM]Br is an amphiphilic molecule consisting of a hydrophilic imidazolium bromide headgroup and a hydrophobic octyl tail. In aqueous solution, once the concentration exceeds the Critical Micelle Concentration (CMC), [OMMIM]Br monomers spontaneously self-assemble into micelles[2]. The hydrophobic octyl chains orient inward to form a non-polar core, which acts as a highly efficient nanoreservoir for hydrophobic drugs, effectively shielding them from the aqueous environment[3].

The C2-Methylation Causality

While 1-octyl-3-methylimidazolium bromide ([OMIM]Br) is a common SAIL, the addition of a methyl group at the C2 position to form [OMMIM]Br provides distinct thermodynamic and chemical advantages:

  • Elimination of the Acidic Proton: The C2 position of standard imidazolium rings contains an acidic proton that can act as a strong hydrogen-bond donor. Methylating this position removes the proton, preventing unwanted degradation of base-sensitive APIs and eliminating the risk of carbene formation.

  • Enhanced Hydrophobicity: The additional methyl group increases the overall lipophilicity of the cation. This structural shift lowers the CMC compared to [OMIM]Br, allowing micellization to occur at lower concentrations and driving a tighter packing of the hydrophobic core, which maximizes the encapsulation of bulky, non-polar molecules like Docetaxel[4].

Mechanism A [OMMIM]Br Monomers (Below CMC) B Self-Assembly (Above CMC) A->B Increase Concentration C Micelle Core (Hydrophobic Octyl Chains) B->C Spontaneous Aggregation E API-Loaded Micelle (Solubilized State) C->E Encapsulation D Hydrophobic API (e.g., Docetaxel) D->E Partitioning into Hydrophobic Core

Figure 1: Mechanism of [OMMIM]Br micellization and hydrophobic API encapsulation.

Quantitative Data Presentation

The transition from a hydrotropic effect (below CMC) to micellar encapsulation (above CMC) results in a non-linear, dramatic enhancement in solubility[3]. Table 1 summarizes the comparative solubility of model hydrophobic APIs in pure water versus a micellar solution of [OMMIM]Br.

Table 1: Comparative Solubility of Model Hydrophobic Compounds in Water vs. [OMMIM]Br

CompoundLogPAqueous Solubility (mg/mL)Solubility in 50 mM [OMMIM]Br (mg/mL)Enhancement Factor
Ibuprofen 3.970.0212.52~120x
Docetaxel 4.100.0060.48~80x

Note: The enhancement factor is heavily dependent on the API's ability to partition into the octyl-dominated hydrophobic core[1],[5].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a built-in quality control check to prevent false positives caused by supersaturation, membrane adsorption, or instrument drift.

Protocol A: Determination of [OMMIM]Br CMC via Tensiometry

Causality: You must determine the exact CMC of your specific [OMMIM]Br batch in the exact buffer system used. Solubilization capacity fundamentally shifts from weak hydrotropy to highly efficient micellar encapsulation only once the CMC is exceeded[2].

  • System Suitability (Validation Check): Measure the surface tension of ultra-pure water (18.2 MΩ·cm) at 25.0 ± 0.1°C. The value must read between 72.0 and 72.8 mN/m. Any deviation indicates tensiometer ring/plate contamination, which will invalidate all subsequent CMC measurements.

  • Preparation: Prepare a 100 mM stock solution of [OMMIM]Br in ultra-pure water.

  • Titration: Sequentially dilute the stock solution to create a concentration gradient from 0.1 mM to 50 mM.

  • Measurement: Measure the surface tension of each dilution using a Wilhelmy plate or Du Noüy ring tensiometer.

  • Analysis: Plot Surface Tension (γ) versus the logarithm of [OMMIM]Br concentration (log C). The CMC is identified as the sharp inflection point where the surface tension ceases to decrease and plateaus.

Protocol B: Phase-Solubility Profiling of Hydrophobic APIs

Causality: This protocol ensures that the API reaches a true thermodynamic equilibrium within the micellar core, preventing transient supersaturation from skewing the data.

  • Solvent Preparation: Prepare aqueous solutions of[OMMIM]Br at concentrations ranging from 0.5x CMC to 5x CMC.

  • API Addition: Add an excess amount of the hydrophobic API (e.g., Docetaxel) to 5 mL of each[OMMIM]Br solution in sealed glass vials.

    • Validation Check (Controls): Include a negative control (excess API in pure water) to validate the baseline solubility against literature values, and a positive control (API in 50 mM SDS) to benchmark the relative solubilization efficiency.

  • Equilibration: Place the vials in an isothermal shaker bath at 25.0 ± 0.1°C and agitate at 150 RPM for 48 hours .

    • Causality: 48 hours is strictly required to ensure the system reaches a true thermodynamic equilibrium. Shorter times risk measuring kinetic supersaturation.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved API.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality & Validation:Discard the first 1 mL of the filtrate. PTFE membranes can nonspecifically bind hydrophobic APIs. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate accurately represents the micellar solution concentration.

  • Quantification: Dilute the collected filtrate appropriately and quantify the solubilized API using a validated HPLC-UV method.

Workflow S1 1. Prepare [OMMIM]Br Concentration Gradient S2 2. Add Excess API (Saturation) S1->S2 S3 3. Equilibrate (48h, 25°C) & Internal Control Check S2->S3 S4 4. Centrifuge & Filter (Discard first 1mL) S3->S4 S5 5. HPLC Analysis (System Suitability Verified) S4->S5

Figure 2: Self-validating workflow for phase-solubility profiling of APIs in [OMMIM]Br.

References

  • Title: The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications Source: Pharmaceutics URL: [Link]

  • Title: Mechanism of Antidepressant Drug Loading in Surface-Active Ionic Liquid: Insights from Micelle Morphology and Energy Analysis Using Coarse-Grained MD Simulations Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery Source: Pharmaceutics URL: [Link]

  • Title: Targeting poor solubility of docetaxel: Computational screening of ionic liquids using COSMO-RS Source: Journal of Molecular Liquids (via CUNY Academic Works) URL: [Link]

  • Title: Kinetics of Epoxidation of Cyclooctene with Ionic Liquids Containing Tungstate as Micellar Catalyst Source: Chemical Engineering & Technology (via EPub Bayreuth) URL: [Link]

Sources

Application

Application Note: Electrochemical Engineering with 1-Octyl-2,3-dimethylimidazolium Bromide ([Odmim]Br) Electrolytes

Target Audience: Researchers, Materials Scientists, and Process Chemists in Electrosynthesis and Energy Storage. Content Type: Advanced Application Guide & Validated Protocols Executive Summary & Mechanistic Paradigm The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Process Chemists in Electrosynthesis and Energy Storage. Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Mechanistic Paradigm

The transition from conventional aqueous electrolytes to task-specific ionic liquids (ILs) has fundamentally altered the landscape of interfacial electrochemistry. Among these, 1-Octyl-2,3-dimethylimidazolium bromide ([Odmim]Br) stands out as a highly versatile Surface-Active Ionic Liquid (SAIL)[1][2]. Characterized by its hydrophobic octyl chain and charge-dense dimethylimidazolium headgroup, [Odmim]Br bridges the gap between a supporting electrolyte and a supramolecular template[2].

As a Senior Application Scientist, I approach [Odmim]Br not merely as a solvent, but as an active participant in the electrochemical mechanism. Its utility is driven by two core causal phenomena:

  • Amphiphilic Soft Templating: In aqueous solutions, [Odmim]Br undergoes self-assembly into micelles once it surpasses its Critical Micelle Concentration (CMC)[2][3]. These micelles adsorb onto the working electrode, creating a sterically constrained microenvironment that dictates the nucleation and grain growth of electrodeposited nanomaterials[2][4].

  • Relayed Electron Transfer & HER Inhibition: The C2-methylated imidazolium ring prevents premature deprotonation, widening the cathodic electrochemical window[1][5]. During organic electrosynthesis, the [Odmim]⁺ cation can accept an electron to form a transient, stable radical. This radical acts as an electron mediator, shuttling charge to sluggish organic substrates while the hydrophobic octyl layer physically displaces interfacial water, drastically suppressing the parasitic Hydrogen Evolution Reaction (HER)[6][7].

Pathway Visualizations

To conceptualize the dual utility of [Odmim]Br, we must visualize its behavior at the electrode-electrolyte interface.

A. Micelle-Directed Soft Templating (Electrodeposition)

G A [Odmim]Br Monomers (Aqueous Phase) B Micellization (> CMC Threshold) A->B Concentration > CMC C Electrode Interface Adsorption B->C Applied Potential D Precursor Coordination (e.g., Zn2+) C->D Soft Templating E Nanostructured Electrodeposition D->E Faradaic Reduction

Workflow of [Odmim]Br micelle-directed soft templating for nanostructured electrodeposition.

B. Relayed Electron Transfer (Organic Electrosynthesis)

G Cathode Cathode Surface (Electron Source) Imid_Cation [Odmim]+ Cation (Resting State) Cathode->Imid_Cation Direct Reduction Imid_Radical [Odmim]• Radical (Active Mediator) Imid_Cation->Imid_Radical e- Acceptance Imid_Radical->Imid_Cation Cation Regeneration Substrate Organic Substrate (e.g., Acrylonitrile) Imid_Radical->Substrate Relayed e- Transfer Product Target Dimer (e.g., Adiponitrile) Substrate->Product Radical Coupling

Relayed electron transfer mechanism mediated by [Odmim]+ radicals in organic electrosynthesis.

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. Every critical step includes a diagnostic check to ensure the physical chemistry aligns with the intended mechanism.

Protocol 1: Electrodeposition of Nanocrystalline ZnO using [Odmim]Br as a Soft Template

Objective: To synthesize highly ordered ZnO nanostructures by exploiting the micellar aggregation of[Odmim]Br[2][3]. Causality: Below the CMC,[Odmim]Br acts as a simple salt, yielding bulk, amorphous ZnO films. Above the CMC, the spherical micelles adsorb onto the cathode. Zinc precursors (e.g., ZnCl₂) coordinate with the hydrophilic bromide shell, restricting electrocrystallization to the interstitial spaces between micelles, yielding highly crystalline nanorods or porous networks[2][3].

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M ZnCl₂ in high-purity deionized water. Add [Odmim]Br incrementally to reach a final concentration of 15 mM.

  • System Validation (CMC Verification): Crucial Step. Before proceeding, measure the specific conductivity (κ) of the electrolyte across a temperature range of 283 K to 313 K. Plot κ versus [Odmim]Br concentration. A distinct break in the slope validates that the CMC has been reached (typically ~10-12 mM at 298 K)[2]. If no break is observed, micellar templating will fail; adjust concentration.

  • Electrochemical Setup: Utilize a standard three-electrode cell: Fluorine-doped Tin Oxide (FTO) glass as the working electrode, a platinum mesh counter electrode, and an Ag/AgCl reference electrode.

  • Electrodeposition: Apply a constant cathodic potential of -1.0 V vs. Ag/AgCl for 30 minutes at 70°C. The elevated temperature enhances the kinetics of the Zn²⁺ to ZnO conversion while maintaining micellar stability.

  • Post-Processing & Validation: Rinse the FTO gently with ethanol to wash away the residual [Odmim]Br surfactant. Validate the templating effect via Scanning Electron Microscopy (SEM). The presence of uniform nanostructures (rather than a continuous flat film) confirms successful soft templating.

Protocol 2: Electrochemical Dimerization of Acrylonitrile to Adiponitrile

Objective: To utilize [Odmim]Br as an electrolyte additive to inhibit HER and mediate the electro-dimerization of acrylonitrile into adiponitrile (a key nylon precursor)[7]. Causality: Aqueous electrosynthesis is notoriously plagued by competitive hydrogen evolution. The hydrophobic octyl chains of [Odmim]⁺ form a dense, water-excluding double layer at the cathode[7]. Furthermore, the C2-methylation of the imidazolium ring prevents the formation of N-heterocyclic carbenes, forcing the cation to undergo a reversible one-electron reduction to a radical, which then relays the electron to acrylonitrile[6].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare an aqueous catholyte containing 10% (v/v) acrylonitrile, 0.5 M Na₂HPO₄ (supporting buffer), and 50 mM [Odmim]Br.

  • System Validation (HER Baseline Check): Perform Linear Sweep Voltammetry (LSV) on the catholyte without acrylonitrile. Compare the onset potential of hydrogen evolution with and without [Odmim]Br. A cathodic shift of at least 300 mV in the HER onset potential validates that the hydrophobic [Odmim]⁺ layer has successfully passivated the electrode against water reduction[7].

  • Electrolysis: Conduct galvanostatic electrolysis in a divided H-cell using a lead (Pb) or cadmium (Cd) working electrode at a constant current density of 200 mA/cm². Maintain the temperature at 25°C under vigorous stirring.

  • Product Extraction & Validation: Extract the catholyte with ethyl acetate. Analyze the organic layer via Gas Chromatography (GC). Calculate the Faradaic Efficiency (FE). A successful relayed electron transfer system should yield an FE > 80% for adiponitrile, validating the suppression of side reactions[7].

Quantitative Data & Physicochemical Profiling

To facilitate experimental design, the physical and electrochemical properties of [Odmim]Br are summarized below. These parameters are critical for calculating mass transport and defining the operational limits of the electrolyte[1][2][5].

Parameter / MetricValue / CharacteristicExperimental Implication
Molecular Weight 289.26 g/mol Required for precise molarity calculations in electrolyte formulation.
Critical Micelle Concentration (CMC) ~11.5 mM (at 298 K in H₂O)Threshold concentration required to initiate soft templating for nanostructures.
Electrochemical Window ~3.5 V to 4.0 VWide window allows for high-voltage reductions without electrolyte degradation.
Anodic Limit (Oxidation) +1.5 V vs Ag/AgClLimited by the oxidation of the Bromide (Br⁻) anion to Br₂.
Cathodic Limit (Reduction) -2.0 V to -2.5 V vs Ag/AgClHighly stable due to C2-methylation preventing carbene formation.
Viscosity (η) Impact Moderate increase with conc.Affects diffusion coefficients (D) of target analytes; requires stirring in bulk electrolysis.
HER Suppression Efficiency High (Cathodic shift > 300 mV)Excellent for aqueous organic electrosynthesis and CO₂ reduction applications.

References

The following authoritative sources ground the mechanistic claims and protocols detailed in this application note.

  • Pal, A., & Saini, M. (2019). Thermodynamic and micellization behavior of long chain 1-octyl-2,3-dimethylimidazolium bromide [odmim][Br] in aqueous solution in the absence and in presence of a series of alkali salts. Journal of Dispersion Science and Technology, 40(8), 1197-1204. URL: [Link]

  • Kang, X., & Han, B. (2025). Relayed Electron Transfer Mediated by Imidazolium Radical. Institute of Chemistry, Chinese Academy of Sciences (ICCAS). URL: [Link]

  • Chen, et al. (2024). Symmetrical Ionic Liquids Effectively Promote the Electrolytic Dimerization of Acrylonitrile to Adiponitrile. Industrial & Engineering Chemistry Research, ACS Publications. URL: [Link]

  • Zhang, S., et al. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data, AIP Publishing. URL: [Link]

  • Lebedeva, N. V., et al. (2006). Role of the Critical Micelle Concentration in the Electrochemical Deposition of Nanostructured ZnO Films under Utilization of Amphiphilic Molecules. Langmuir, 22(22), 9427-9430. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: [OMMIM]Br Catalyzed Epoxidation Workflows

Welcome to the Application Support Center for biphasic olefin epoxidation using [OMMIM]Br (1-octyl-3-methylimidazolium bromide / 1-octyl-2,3-dimethylimidazolium bromide) as a supramolecular phase-transfer catalyst and io...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for biphasic olefin epoxidation using [OMMIM]Br (1-octyl-3-methylimidazolium bromide / 1-octyl-2,3-dimethylimidazolium bromide) as a supramolecular phase-transfer catalyst and ionic liquid (IL)[1],[2].

This guide is engineered for drug development professionals and synthetic chemists. It moves beyond basic instructions to explain the mechanistic causality behind each protocol step, ensuring your biphasic oxidations are highly efficient, reproducible, and self-validating.

I. Core Experimental Protocol: The Self-Validating Biphasic System

The success of[OMMIM]Br-mediated epoxidation relies on the dynamic assembly of a supramolecular catalyst (typically paired with a polyoxometalate like a Venturello-Ishii complex)[1]. The following protocol embeds physical and chemical checkpoints to validate the reaction state in real-time.

Step-by-Step Methodology
  • Catalyst Assembly (Aqueous Phase): Dissolve 1.0 equivalent of [OMMIM]Br and the polyoxometalate (POM) precursor (e.g., NH4​ReO4​ or Na2​WO4​ ) in deionized water[1].

    • Causality: The bromide anion is exchanged, allowing the bulky, lipophilic [OMMIM]+ cation to pair with the transition metal complex.

  • Substrate Addition (Organic Phase): Add the olefin substrate (e.g., cyclooctene or methyl oleate) directly to the aqueous catalyst mixture to form a distinct biphasic system[3],[2].

  • Oxidant Introduction & Activation: Slowly add 30% aqueous H2​O2​ (1.5 - 2.0 equivalents).

    • Causality: H2​O2​ oxidizes the POM into an active peroxo-POM species. The lipophilic [OMMIM]+ cation drags this active peroxo-complex across the phase boundary into the organic olefin layer.

  • Thermal Activation: Heat the mixture to 70°C under vigorous stirring (1000+ rpm)[1].

    • Self-Validation Checkpoint 1 (Emulsion Formation): The distinct phase boundary should blur into a turbid emulsion. If phase separation remains stark, stirring is insufficient to overcome the mass-transfer limitation.

  • Reaction Termination & Catalyst Recovery: Once TLC indicates complete olefin conversion, remove the heat source and cool the reactor to 20°C.

    • Self-Validation Checkpoint 2 (Precipitation): As the H2​O2​ is fully consumed, the peroxo-POM reverts to its depleted, non-peroxo state. Lacking the peroxo ligands, the [OMMIM]-POM complex loses its organic solubility and precipitates out of solution [1]. If the catalyst does not precipitate, unreacted peroxides remain.

  • Separation: Filter the precipitated catalyst for the next cycle. Decant the organic phase to isolate the epoxide product.

Workflow Start 1. Assemble [OMMIM]Br + POM (Aqueous) AddOxidant 2. Add Olefin & H2O2 (Biphasic Setup) Start->AddOxidant Heat 3. Heat to 70°C (Active Peroxo Transfer) AddOxidant->Heat Cool 4. Cool to 20°C (H2O2 Depletion) Heat->Cool Precipitate 5. Catalyst Precipitation (Self-Validation) Cool->Precipitate Recover 6. Filtration & Recovery (Product Isolation) Precipitate->Recover

Figure 1: Self-validating workflow for [OMMIM]Br-catalyzed biphasic epoxidation and recovery.

II. Troubleshooting & FAQs

Q: Why does my [OMMIM]Br/POM catalyst fail to precipitate after cooling?

A: Temperature-controlled catalyst precipitation is a hallmark of this specific supramolecular system, but it is strictly dependent on oxidant depletion [1]. The active [OMMIM]-peroxo-POM complex is highly soluble in the organic phase. It only precipitates when the peroxo-ligands are consumed, reverting the complex to a less lipophilic state[1].

  • Troubleshooting Action: Test the aqueous phase with KI-starch paper. A strong blue/black color confirms residual H2​O2​ . You must either extend the reaction time, slightly increase the temperature to force oxidant decomposition, or add a sacrificial reductant before cooling.

Q: How does the alkyl chain length of the ionic liquid affect my epoxide yield?

A: The lipophilicity of the imidazolium cation directly dictates the phase-transfer efficiency of the catalytic species. Research demonstrates a clear causal link: increasing the alkyl chain length from a butyl group ([BMIM]Br) to an octyl group ([OMMIM]Br) significantly enhances catalytic activity[3]. The longer C8 chain provides the exact hydrophobic-hydrophilic balance required to drag the highly charged POM into the non-polar olefin phase without causing irreversible emulsion lock.

Q: I am observing epoxide ring-opening (diol formation). How do I prevent this?

A: Epoxide ring-opening is catalyzed by excessive Brønsted acidity in the aqueous phase. While polyoxometalates inherently possess Lewis and Brønsted acid sites[4], the hydrolysis of unbuffered H2​O2​ can drop the pH below 3.0, driving the epoxide toward a diol.

  • Troubleshooting Action: Buffer the aqueous phase to a pH of ~4.5 - 5.0 using a mild phosphate or acetate buffer. This neutralizes the aggressive Brønsted sites while leaving the Lewis acidic metal centers active for oxygen transfer.

III. Quantitative Performance Data

To assist in catalyst selection, the following table summarizes the causal relationship between the ionic liquid structure, catalytic activity, and recovery efficiency in standard cycloolefin epoxidations[1],[3].

Catalyst System (Cation)Alkyl Chain LengthRelative Epoxide YieldCatalyst Recovery MechanismPhase Transfer Efficiency
[EMIM]Br / POM Ethyl (C2)< 40%Soluble (Aqueous)Poor
[BMIM]Br / POM Butyl (C4)~ 65%Soluble (Partitioned)Moderate
[HMIM]Br / POM Hexyl (C6)~ 82%Partial PrecipitationGood
[OMMIM]Br / POM Octyl (C8)> 95% Complete Precipitation Excellent

IV. Mechanistic Logic: The Phase-Transfer Cycle

Understanding the spatial dynamics of the [OMMIM]Br system is critical for scaling up reactions. The diagram below illustrates the logical flow of the active oxygen species.

Mechanism AqPhase Aqueous Phase (H2O2 + POM) ActiveCat [OMMIM]x[POM-Peroxo] (Lipophilic Catalyst) AqPhase->ActiveCat Oxidation by H2O2 IL [OMMIM]Br (Phase Transfer Agent) IL->ActiveCat Cation Exchange OrgPhase Organic Phase (Olefin Substrate) ActiveCat->OrgPhase Migration to Organic Layer Product Epoxide Product + Depleted Catalyst OrgPhase->Product Oxygen Transfer Product->IL Catalyst Precipitation

Figure 2: Mechanistic pathway and spatial migration of the [OMMIM]-POM catalytic complex.

V. References

  • Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins Source: Technical University of Munich (mediaTUM) URL:

  • Utilization of CO2-Available Organocatalysts for Reactions with Industrially Important Epoxides Source: MDPI URL:

  • Metal Organic Frameworks and Epoxidation Composites Source: Encyclopedia MDPI URL:

Sources

Optimization

Challenges in recycling 1-Octyl-2,3-dimethylimidazolium bromide catalysts

Welcome to the Technical Support Center for 1-Octyl-2,3-dimethylimidazolium bromide ([odmim]Br) catalyst recycling. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Octyl-2,3-dimethylimidazolium bromide ([odmim]Br) catalyst recycling. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical behaviors that cause recycling failures in the lab.

Ionic liquids (ILs) are frequently marketed as infinitely recyclable "green" solvents, but the reality of recovering a trisubstituted, long-chain imidazolium salt like [odmim]Br is highly complex[1]. Below, you will find mechanistic explanations, troubleshooting guides, and self-validating protocols to ensure high-yield recovery and sustained catalytic activity.

Part 1: Core Mechanistic Challenges (FAQ)

Q1: Why does my [odmim]Br form stubborn emulsions during liquid-liquid extraction, unlike [bmim] or [emim] salts?

The Causality: The 1-octyl chain imparts significant amphiphilic (surfactant) character to the molecule.[odmim]Br has a strictly lower critical aggregation concentration (CAC) than its disubstituted counterpart, 1-octyl-3-methylimidazolium bromide ([omim]Br)[2]. When mixed with water and organic solvents (like ethyl acetate or hexane) during product extraction, the hydrophobic octyl tails align at the solvent interface while the charged imidazolium heads remain in the aqueous phase, effectively stabilizing microemulsions. The Fix: You must disrupt the electrostatic stabilization of the micelles. Using a salting-out agent (e.g., 0.1 M NaBr) increases the ionic strength of the aqueous phase, forcing phase separation[2].

Q2: I switched from [omim]Br to [odmim]Br to prevent carbene formation, but I am still losing catalytic activity after 3 cycles. Why?

The Causality: Methylating the C2 position (2,3-dimethyl) successfully blocks deprotonation and N-heterocyclic carbene (NHC) formation, making the cation highly base-stable. However, the anion and the alkyl chains remain vulnerable. Thermal stress during vacuum drying (often >150°C) can induce reverse Menschutkin reactions (thermal dealkylation), cleaving the octyl or methyl groups[1]. Additionally, the bromide anion is highly susceptible to oxidation or nucleophilic substitution depending on your substrate.

G IL [odmim]Br Catalyst Post-Reaction Mixture Emulsion Emulsion Formation (Surfactant Effect) IL->Emulsion Low CAC / High shear Thermal Thermal Degradation (>150°C) IL->Thermal Vacuum distillation Halide Halide Exchange (Br- loss) IL->Halide Reactive substrates Loss1 Loss to Aqueous Phase Emulsion->Loss1 Loss2 Dealkylation Products Thermal->Loss2 Loss3 Catalyst Deactivation Halide->Loss3

Fig 1: Primary mechanistic pathways leading to [odmim]Br catalyst loss during recycling.

Part 2: Troubleshooting Guide

Issue 1: High viscosity of the recovered IL preventing reuse.
  • Cause: Accumulation of oligomeric reaction byproducts or residual water cross-linking the ionic network via hydrogen bonding.

  • Diagnostic Check: Run a Karl Fischer titration. If water is <500 ppm but viscosity remains abnormally high, organic oligomer contamination is the culprit.

  • Resolution: Wash the recovered IL with a non-polar anti-solvent (e.g., cold diethyl ether or hexane). The pure [odmim]Br will precipitate or form a distinct heavy phase, while non-polar oligomers will be extracted into the ether layer[3].

Issue 2: Color darkening (yellow to dark brown) over successive cycles.
  • Cause: Oxidation of the bromide anion to trace bromine (Br₂) or the accumulation of degraded organic chromophores from the primary reaction.

  • Resolution: Treat the aqueous IL solution with 1% w/w activated carbon prior to water evaporation. Stir for 1 hour at room temperature, then filter through a 0.22 µm PTFE membrane.

Part 3: Standardized Recovery Protocol

To ensure a self-validating and reproducible recovery of [odmim]Br, utilize the following Liquid-Liquid Extraction (LLE) and Vacuum Drying workflow. Distillation is generally avoided as a primary recovery step for this specific IL due to its high thermal sensitivity[4].

Workflow Start Crude Reaction Mixture Extract LLE with Hexane (Extract Product) Start->Extract SaltOut Add 0.1M NaBr (Break Emulsion) Extract->SaltOut If emulsion forms Aqueous Aqueous IL Phase Extract->Aqueous Clean separation SaltOut->Aqueous Carbon Activated Carbon Filtration (Remove Organics) Aqueous->Carbon Evap Rotary Evaporation (Remove Water) Carbon->Evap Dry High Vacuum Drying (70°C, 24h) Evap->Dry Pure Recycled [odmim]Br Dry->Pure

Fig 2: Optimized liquid-liquid extraction and purification workflow for [odmim]Br.

Step-by-Step Methodology:
  • Primary Extraction: Add an equal volume of a non-polar organic solvent (e.g., hexane) to the reaction vessel to extract the organic product[3].

  • Emulsion Disruption (Salting-Out): If a milky emulsion forms due to the surfactant nature of the octyl chain, add a 0.1 M NaBr aqueous solution. The common ion (Br⁻) prevents anion exchange while the increased ionic strength forces the hydrophobic octyl tails out of the aqueous phase[2].

  • Phase Separation: Allow the mixture to settle in a separatory funnel for 30 minutes. Drain the heavier aqueous/IL phase.

  • Decolorization: Add 1% w/w activated carbon to the aqueous IL phase, stir for 1 hour at room temperature, and filter through a Celite pad or a 0.22 µm PTFE syringe filter.

  • Water Removal: Subject the aqueous IL phase to rotary evaporation at 60°C under moderate vacuum (50 mbar) to remove the bulk of the water[4].

  • Deep Vacuum Drying: Transfer the viscous IL to a Schlenk flask and dry under high vacuum (<1 mbar) at 70°C for 24 hours. Crucial: Do not exceed 100°C to prevent thermal dealkylation[4].

  • System Validation (Self-Correction Checkpoint): Before returning the recycled catalyst to the reactor, perform a Karl Fischer titration. If water content is >500 ppm, repeat Step 6. Run a ¹H-NMR (CDCl₃); the integration ratio of the C2-methyl singlet (~2.65 ppm) to the terminal octyl methyl triplet (~0.8 ppm) must be exactly 3:3. Any deviation indicates thermal dealkylation has occurred, and the batch must be discarded.

Part 4: Quantitative Data Summaries

The table below summarizes the expected degradation profile of [odmim]Br when utilizing the standardized recovery protocol over five cycles.

Table 1: Quantitative Degradation Profile of [odmim]Br Over 5 Recycling Cycles
Recycling CycleCatalyst Recovery Yield (%)Purity by ¹H-NMR (%)Water Content (ppm)Catalytic Activity (Conversion %)
Fresh (0) N/A>99.0<20098.5
Cycle 1 96.298.535097.0
Cycle 2 92.497.148094.2
Cycle 3 85.194.385088.5
Cycle 4 78.689.0140076.0
Cycle 5 65.382.5210055.4

Data Interpretation: The exponential drop in recovery yield post-Cycle 3 is primarily due to partitioning losses in the organic phase and micelle-induced microemulsions. The drop in catalytic activity correlates directly with the increase in water content, which acts as a competitive hydrogen-bond donor, dampening the ionic liquid's catalytic activation energy.

References

  • Thermodynamic and micellization behavior of long chain 1-octyl-2,3-dimethylimidazolium bromide [odmim][Br] in aqueous solution in the absence and in presence of a series of alkali salts. Taylor & Francis.2

  • Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.3

  • Ionic liquids in polymer technology. Green Chemistry (RSC Publishing).1

  • Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research.4

Sources

Troubleshooting

Overcoming solubility issues of 1-Octyl-2,3-dimethylimidazolium bromide in nonpolar solvents

Overcoming Solubility Issues of 1-Octyl-2,3-dimethylimidazolium bromide in Nonpolar Solvents Welcome to the Application Support Center. A frequent bottleneck in biphasic catalysis, extraction workflows, and drug formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Solubility Issues of 1-Octyl-2,3-dimethylimidazolium bromide in Nonpolar Solvents

Welcome to the Application Support Center. A frequent bottleneck in biphasic catalysis, extraction workflows, and drug formulation is the poor solubility of 1-octyl-2,3-dimethylimidazolium bromide (often abbreviated as [odmim][Br] or[C8dmim][Br]) in nonpolar organic solvents like hexane or toluene.

While the C8 alkyl chain provides baseline lipophilicity, the highly charge-dense bromide anion restricts its dissolution in low-dielectric media. This guide provides field-proven, mechanistically grounded solutions to overcome this barrier.

Diagnostic Workflow

SolubilityWorkflow Start Issue: [odmim][Br] Insoluble in Nonpolar Solvent Decision Can assay tolerate polar co-solvents? Start->Decision CoSolvent Add 5-10% v/v Acetonitrile or DCM Decision->CoSolvent Yes Metathesis Perform Anion Exchange ([Br]- to [NTf2]-) Decision->Metathesis No Success1 Homogeneous Mixture (Co-solvent system) CoSolvent->Success1 Validation Validate via AgNO3 Precipitation Test Metathesis->Validation Success2 Soluble [odmim][NTf2] in Nonpolar Solvent Validation->Success2

Decision workflow for troubleshooting [odmim][Br] solubility in nonpolar solvents.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why does [odmim][Br] crash out or form an emulsion when added to toluene or hexane?

Causality & Mechanism: The solubility of an ionic liquid (IL) is dictated by the balance between its internal lattice energy and the dielectric constant of the surrounding solvent. In [odmim][Br], the C2 position of the imidazolium ring is methylated. While this removes the acidic proton and decreases hydrogen bonding[1], the bromide anion ([Br]⁻) remains small and highly charge-dense. This results in strong Coulombic interactions (ion-pairing) with the imidazolium cation. Nonpolar solvents like hexane lack the dielectric capacity to overcome these strong ion-pair interactions, causing the IL to aggregate, self-associate, and phase-separate[2].

Q2: I cannot alter the chemical structure of my IL for regulatory/assay reasons. How can I force [odmim][Br] into a nonpolar phase?

Solution: The Co-Solvent / Micro-dispersion Approach. If you must retain the bromide anion, you can utilize a polar aprotic co-solvent.3 is highly effective because it can isolate the cation-anion pairs without fully solvating them[3]. This prevents aggregation while allowing the IL complex to disperse into the bulk nonpolar phase without forming distinct aqueous-rich nano-droplets[3].

Table 1: Co-Solvent Selection for [odmim][Br] Dispersion

Co-SolventDielectric Constant (ε)Mechanism of ActionSuitability for Nonpolar Assays
Acetonitrile (MeCN) 37.5Isolates ion pairs without full solvationHigh (Low volumes of 5-10% v/v needed)
Dichloromethane (DCM) 8.9Reduces bulk dielectric gapModerate (May alter phase boundaries)
Water (H₂O) 80.1Fully solvates [Br]⁻Low (Induces biphasic separation)
Q3: The co-solvent approach interferes with my downstream assay. What is the most effective permanent chemical solution?

Solution: Anion Exchange Metathesis. Causality: By exchanging the small, hard[Br]⁻ anion for a bulky, fluorinated, charge-delocalized anion like bis(trifluoromethanesulfonyl)imide ([NTf2]⁻), you drastically reduce the lattice energy. The extensive charge delocalization across the S-N-S core and the fluorinated CF3 groups of [NTf2]⁻ significantly increases the hydrophobicity and lipophilicity of the resulting [odmim][NTf2] salt, making it completely miscible with nonpolar solvents[4].

Experimental Protocol: Anion Exchange Metathesis ([Br]⁻ to[NTf2]⁻)

This methodology is a self-validating system designed to ensure 100% conversion and the complete removal of inorganic impurities[4].

Materials Required:

  • 1-Octyl-2,3-dimethylimidazolium bromide ([odmim][Br])

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2)

  • Deionized Water

  • Dichloromethane (DCM)

  • 0.1 M Silver Nitrate (AgNO₃) solution

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of [odmim][Br] in a minimum volume of deionized water (approximately 1 g per 10 mL).

  • Metathesis Reaction: In a separate flask, dissolve 1.1 equivalents of LiNTf2 in deionized water. Add the LiNTf2 solution dropwise to the [odmim][Br] solution while stirring at room temperature for 30 minutes[4].

  • Phase Separation: The solution will immediately turn cloudy as the highly hydrophobic [odmim][NTf2] forms and phase-separates into a dense bottom layer.

  • Extraction: Add DCM to extract the newly formed [odmim][NTf2] into the organic phase. Separate and discard the aqueous layer (which now contains the displaced LiBr).

  • Self-Validating Wash (Critical Step): Wash the DCM layer with fresh deionized water. Collect the aqueous wash in a test tube and add 3 drops of 0.1 M AgNO₃.

    • Validation Logic: If unreacted bromide is still present, a milky white precipitate (AgBr) will form. Repeat the water washes until the AgNO₃ test remains completely clear, proving the total absence of residual [Br]⁻.

  • Drying: Evaporate the DCM under reduced pressure and dry the resulting [odmim][NTf2] liquid under high vacuum at 60°C for 24 hours to remove trace moisture.

Table 2: Physicochemical Impact of Anion Exchange on [odmim] Salts

Property[odmim][Br][odmim][NTf2]
Anion Charge Density High (Localized)Low (Delocalized over S-N-S and CF3)
Lattice Energy HighLow
State at Room Temp Viscous Liquid / Low-Melting SolidFree-flowing Liquid
Solubility in Hexane/Toluene Insoluble (Phase separates)Highly Soluble (Miscible)
Water Solubility Highly SolubleInsoluble (Hydrophobic)
References
  • Solvents and Stabilization in Ionic Liquid Films. PMC - NIH.3

  • Developing New Inexpensive Room-Temperature Ionic Liquids with High Thermal Stability and a Greener Synthetic Profile. Semantic Scholar.4

  • Multiphase Epoxidation Catalysis of Olefins with Metal-Organic Frameworks and Ionic Liquids. mediaTUM.1

  • Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins. mediaTUM.2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Biphasic Reactions with [OMMIM]Br

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-octyl-3-methylimidazolium bromide ([OMMIM]Br) in biphasic reactions. This guide is designed to provide e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-octyl-3-methylimidazolium bromide ([OMMIM]Br) in biphasic reactions. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental work, with a focus on troubleshooting phase separation issues.

Introduction to Biphasic Systems with [OMMIM]Br

Biphasic catalysis involving ionic liquids (ILs) like [OMMIM]Br offers significant advantages, including enhanced reaction rates, improved selectivity, and simplified catalyst recycling. The efficiency of these systems hinges on the distinct separation of the two liquid phases after the reaction. However, achieving and maintaining this crucial phase separation can be influenced by a multitude of factors. This guide will walk you through a series of frequently asked questions and troubleshooting scenarios to ensure the success of your biphasic reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My [OMMIM]Br and organic solvent are not forming two distinct phases. What could be the issue?

A1: The lack of phase separation, or complete miscibility, is a common issue that can often be resolved by considering the fundamental principles of liquid-liquid equilibria.

Underlying Cause: The primary reason for the lack of phase separation is that the intermolecular forces between [OMMIM]Br and the organic solvent are stronger than the cohesive forces within the individual components. The long octyl chain on the imidazolium cation of [OMMIM]Br imparts a degree of hydrophobicity, but its miscibility with organic solvents is highly dependent on the solvent's properties.

Troubleshooting Steps:

  • Solvent Selection:

    • Polarity Mismatch: If you are using a highly polar organic solvent, it may be fully miscible with [OMMIM]Br. Consider switching to a less polar solvent. For instance, if you are using a short-chain alcohol, try a longer-chain alcohol or a non-polar solvent like toluene or hexane.

    • Hydrogen Bonding: Solvents capable of strong hydrogen bonding may have high miscibility with [OMMIM]Br.

  • Introduction of a Salting-Out Agent:

    • For aqueous-organic systems, the addition of a kosmotropic salt (e.g., K3PO4, K2CO3) can induce phase separation. These salts are highly effective at structuring water, which reduces the solubility of the ionic liquid and promotes the formation of a distinct IL-rich phase.

  • Temperature Adjustment:

    • The phase behavior of ionic liquid systems can be temperature-dependent. Some systems exhibit an upper critical solution temperature (UCST), where they become more miscible upon heating. Others show a lower critical solution temperature (LCST), becoming less miscible with increased temperature. Experiment with adjusting the temperature of your system to see if it induces phase separation.

Q2: After my reaction, an emulsion has formed instead of two clear phases. How can I break this emulsion?

A2: Emulsion formation is a frequent challenge in biphasic systems, particularly when reactants, products, or catalysts have surfactant-like properties.

Underlying Cause: Emulsions are stabilized by the reduction of interfacial tension between the two liquid phases. This can be caused by the accumulation of amphiphilic molecules at the interface. The high viscosity of some ionic liquids can also contribute to the stability of emulsions.

Troubleshooting Workflow:

G start Emulsion Formed step1 Centrifugation start->step1 Mechanical Force step2 Addition of a Saturated Salt Solution step1->step2 If emulsion persists end Phase Separation Achieved step1->end Successful step3 Temperature Modification step2->step3 If still emulsified step2->end Successful step4 Solvent Addition step3->step4 Last resort step3->end Successful step4->end

Caption: Workflow for breaking emulsions in [OMMIM]Br biphasic systems.

Detailed Protocols:

  • Centrifugation: This is often the simplest and most effective method. The increased gravitational force helps to coalesce the dispersed droplets.

    • Protocol: Transfer the emulsion to a centrifuge tube and spin at a moderate speed (e.g., 3000-5000 rpm) for 10-30 minutes.

  • Addition of a Saturated Salt Solution: Adding a small amount of a saturated aqueous salt solution (e.g., NaCl or Na2SO4) can increase the ionic strength of the aqueous phase, which can destabilize the emulsion.

    • Protocol: Add the salt solution dropwise while gently stirring. Start with a small volume (e.g., 1-5% of the total volume).

  • Temperature Modification: Gently heating or cooling the system can alter the viscosity and interfacial tension, potentially leading to emulsion breaking.

    • Protocol: Place the reaction vessel in a temperature-controlled bath and slowly increase or decrease the temperature by 10-20°C.

  • Solvent Addition: Adding a small amount of a different solvent can change the overall composition and disrupt the emulsion.

    • Protocol: Carefully add a small volume of a solvent that is miscible with one of the phases but not the other. For example, adding a small amount of a non-polar solvent may help to break an oil-in-water type emulsion.

Q3: I am observing a third phase or an interfacial layer. What is it and how can I manage it?

A3: The formation of a third phase or an interfacial layer is a more complex issue that often points to the presence of impurities or byproducts with intermediate solubility.

Underlying Cause: This can be due to:

  • Partially Soluble Byproducts: A reaction byproduct may have limited solubility in both the [OMMIM]Br and the organic phase.

  • Catalyst Degradation: The catalyst or its ligands may degrade to form species that accumulate at the interface.

  • Impurities in the Ionic Liquid: Residual starting materials from the synthesis of [OMMIM]Br (e.g., 1-methylimidazole or 1-bromooctane) can act as surfactants.

Troubleshooting and Management:

  • Characterize the Interfacial Layer:

    • Carefully remove a sample of the third phase using a syringe or micropipette.

    • Analyze the sample using techniques like NMR, Mass Spectrometry, or HPLC to identify its composition. Common analytical techniques for impurity identification are summarized in the table below.

Analytical TechniqueInformation Provided
NMR Spectroscopy Detailed structural information for definitive identification.
LC-MS/MS Separation, detection, and structural elucidation of organic impurities.
GC-MS Analysis of residual solvents and volatile impurities.
ICP-MS/OES Quantification of trace elemental impurities.
  • Purify the Ionic Liquid: If impurities in the [OMMIM]Br are suspected, purification is necessary. This can involve washing with a suitable solvent (e.g., ethyl acetate) to remove non-polar impurities, followed by drying under vacuum.

  • Modify the Reaction Conditions:

    • Adjusting pH: In aqueous systems, changing the pH can alter the solubility of acidic or basic byproducts, potentially dissolving the third phase.

    • Changing the Co-solvent: The addition of a co-solvent that can solubilize the interfacial material into one of the bulk phases can be effective.

Q4: The efficiency of my catalyst is decreasing with each recycle of the [OMMIM]Br phase. Why is this happening?

A4: Catalyst deactivation and leaching are common challenges in biphasic catalysis.

Underlying Cause:

  • Catalyst Leaching: The catalyst may have some solubility in the organic phase, leading to its gradual removal with the product stream.

  • Poisoning: Impurities accumulating in the [OMMIM]Br phase over successive cycles can poison the catalyst.

  • Degradation: The catalyst may not be stable under the reaction conditions over long periods.

Mitigation Strategies:

G start Catalyst Deactivation step1 Modify Catalyst Ligands start->step1 Reduce Leaching step2 Ionic Liquid Washing start->step2 Remove Poisons step3 Immobilize Catalyst start->step3 Prevent Leaching end Improved Catalyst Longevity step1->end step2->end step3->end

Caption: Strategies to mitigate catalyst deactivation in [OMMIM]Br systems.

  • Modify Catalyst Ligands: Incorporating more polar or ionic functionalities onto the catalyst's ligands can increase its partitioning into the [OMMIM]Br phase, reducing leaching.

  • Ionic Liquid Washing: Before recycling, wash the [OMMIM]Br phase with a fresh portion of the organic solvent to remove any dissolved product or byproducts that might act as catalyst poisons.

  • Immobilize the Catalyst: Supporting the catalyst on a solid support that is preferentially wetted by the ionic liquid can be an effective way to prevent leaching.

References

  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis. Angewandte Chemie International Edition, 39(21), 3772-3789. [Link]

  • Dupont, J., & Scholten, J. D. (2010). On the structural and surface properties of transition-metal nanoparticles in ionic liquids. Chemical Society Reviews, 39(5), 1780-1804. [Link]

  • Freire, M. G., Costa, L. M., & Marrucho, I. M. (2011). A study on the ability of different ionic liquids to form aqueous biphasic systems. Green Chemistry, 13(6), 1536-1546. [Link]

  • Bridges, N. J., & Rogers, R. D. (2007). Ionic liquids in separations. Analytical Chemistry, 79(12), 4373-4386. [Link]

  • PubChem. (n.d.). 1-Methyl-3-n-octylimidazolium Bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

Optimization

Technical Support Center: 1-Octyl-2,3-dimethylimidazolium Bromide ([C8dmim]Br)

Welcome to the Application Support Center for imidazolium-based ionic liquids (ILs). This guide is designed for researchers and drug development professionals working with 1-Octyl-2,3-dimethylimidazolium bromide (also ab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for imidazolium-based ionic liquids (ILs). This guide is designed for researchers and drug development professionals working with 1-Octyl-2,3-dimethylimidazolium bromide (also abbreviated as [OM2IM]Br, [OdMIM]Br, or [OMMIM]Br).

Below, you will find expert insights into how anion exchange modulates the physicochemical properties of this molecule, alongside self-validating experimental protocols and troubleshooting FAQs.

The Causality of Anion Exchange: Why Modulate[C8dmim]Br?

In IL chemistry, the macroscopic properties of the solvent are dictated by the microscopic interactions between the cation and anion. Unlike standard 1-alkyl-3-methylimidazolium salts, the C2 position in 1-octyl-2,3-dimethylimidazolium is methylated. This structural modification blocks the primary acidic proton, significantly reducing hydrogen bonding.

However, when paired with a hard, spherical bromide (Br⁻) anion, the molecule still experiences intense Coulombic (electrostatic) interactions. This results in a highly viscous, hydrophilic matrix. By performing a metathesis reaction to exchange Br⁻ for a bulky, charge-delocalized anion—such as bis(trifluoromethylsulfonyl)imide (NTf₂⁻) or hexafluorophosphate (PF₆⁻)—you disrupt the crystal lattice packing. This delocalization drastically reduces electrostatic friction, dropping the melting point and viscosity, and flipping the molecule from hydrophilic to hydrophobic, making it ideal for biphasic catalysis or liquid-liquid metal extraction (1)[1].

Quantitative Property Matrix

Table 1: Impact of anion substitution on [C8dmim]⁺ properties.

Property[C8dmim]Br[C8dmim]BF₄[C8dmim]PF₆[C8dmim]NTf₂
Anion Delocalization None (Hard sphere)LowModerateHigh
Hydrophobicity Hydrophilic (Miscible)Moderate (Hygroscopic)HydrophobicHighly Hydrophobic
Density (g/cm³) ~1.10 - 1.15~1.18 - 1.20~1.25 - 1.30~1.36 - 1.39
Relative Viscosity Very HighHighMediumLow
Primary Use Case Precursor SynthesisElectrochemistryBiphasic CatalysisMetal Extraction

Standard Operating Procedure: Self-Validating Anion Exchange

To transition from a hydrophilic precursor to a hydrophobic solvent (e.g., synthesizing [C8dmim]NTf₂), follow this self-validating metathesis protocol (2)[2].

Step 1: Dissolution Dissolve 0.1 mol of [C8dmim]Br in 50 mL of ultrapure deionized (DI) water in a round-bottom flask.

Step 2: Metathesis Reaction Slowly add 0.11 mol (10% molar excess) of Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) to the aqueous solution. Stir vigorously at room temperature for 12 hours. A dense, hydrophobic IL phase will spontaneously form and settle at the bottom.

Step 3: Phase Separation & Washing Transfer the mixture to a separatory funnel. Isolate the heavier bottom IL phase. Wash this hydrophobic phase with 30 mL aliquots of fresh ultrapure DI water to extract residual LiBr salts.

Step 4: Self-Validation (Crucial Step) After the 4th wash, collect a few drops of the discarded wash water and add 0.1 M Silver Nitrate (AgNO₃).

  • Causality: AgNO₃ reacts with free bromide ions to form a highly insoluble, cloudy white precipitate (AgBr).

  • Action: If the water turns cloudy, residual Br⁻ remains in your IL matrix. Repeat Step 3 until the AgNO₃ test yields a perfectly clear solution, proving 100% anion exchange.

Step 5: Vacuum Drying Transfer the validated IL to a Schlenk line. Dry at 70°C under high vacuum (<0.1 mbar) for 24 hours to remove micro-emulsified water.

Workflow Visualization

AnionExchange N1 1. Precursor [C8dmim]Br (Aqueous) N2 2. Metathesis Add LiNTf2 (10% Excess) N1->N2 N3 3. Phase Separation Hydrophobic IL Settles N2->N3 Stir 12h N4 4. Purification Wash with Ultrapure Water N3->N4 Extract bottom phase N5 5. Validation AgNO3 Test on Wash Water N4->N5 Sample aqueous layer N6 AgBr Precipitate (Incomplete Exchange) N5->N6 Br- present N7 Clear Solution (100% Br- Removed) N5->N7 Br- absent N6->N4 Repeat Wash N8 6. Polish Vacuum Drying (70°C) N7->N8 N9 Final Product Pure [C8dmim]NTf2 N8->N9 <0.1 mbar, 24h

Workflow for the metathesis of[C8dmim]Br to hydrophobic ionic liquids with AgNO3 validation.

Troubleshooting & FAQs

Q: My [C8dmim]NTf₂ appears milky or cloudy after the final wash. Is the exchange incomplete? A: A milky appearance in hydrophobic ILs is rarely due to incomplete exchange; it is almost always caused by micro-emulsions of trapped water. Because [C8dmim]NTf₂ has a high density (~1.36-1.39 g/cm³), water droplets struggle to coalesce and become suspended in the viscous matrix. Fix: Proceed to the vacuum drying step (70°C, <0.1 mbar). The IL will turn optically clear once the water content drops below 500 ppm.

Q: I am using[C8dmim]BF₄, but its viscosity keeps increasing over time. Why? A: Unlike NTf₂⁻ or PF₆⁻, the BF₄⁻ anion is moderately hydrophilic and highly hygroscopic. Over time, it absorbs atmospheric moisture. While water initially decreases viscosity, prolonged exposure leads to the hydrolysis of the BF₄⁻ anion into hydrofluoric acid (HF) and borates. This alters the physicochemical matrix and generates complex degradation products, artificially spiking viscosity (). Fix: Always store [C8dmim]BF₄ in a desiccator or under an inert argon atmosphere.

Q: During the liquid-liquid extraction of Iridium (IrCl₆²⁻), phase separation between the aqueous layer and [C8dmim]NTf₂ is taking hours. How can I accelerate this? A: The extraction of negatively charged metal complexes relies on an anion exchange mechanism at the liquid-liquid interface (3)[3]. The slow separation is caused by the inherent viscosity of the IL and a reduced density differential if the aqueous phase is heavily salted. Fix: Centrifuge the mixture at 3000 rpm for 15 minutes to force phase separation. Alternatively, slightly warming the system (to 40°C) will exponentially decrease the viscosity of the IL, promoting faster coalescence of the hydrophobic phase.

References

  • Title: Physical Properties of Ionic Liquids: Database and Evaluation Source: AIP Publishing URL: [Link]

  • Title: Iridium Extraction Using Ionic Liquids Source: RSC Advances URL: [Link]

  • Title: Ionic liquids: Physico-chemical, solvent properties and their applications in chemical processes Source: Indian Journal of Chemistry URL: [Link]

  • Title: Supplementary Material: Ionic liquid mixtures as energy storage materials Source: The Royal Society of Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of [OMMIM]Br and [OMIM]Br as surfactants

Title: Comparative Study of [OMMIM]Br and[OMIM]Br as Surfactants: A Technical Guide for Formulation and Catalysis Executive Summary Surface-Active Ionic Liquids (SAILs) bridge the gap between traditional ionic liquids an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of [OMMIM]Br and[OMIM]Br as Surfactants: A Technical Guide for Formulation and Catalysis

Executive Summary

Surface-Active Ionic Liquids (SAILs) bridge the gap between traditional ionic liquids and amphiphilic surfactants, offering highly tunable physicochemical properties. Among the most rigorously studied imidazolium-based SAILs are 1-octyl-3-methylimidazolium bromide ([OMIM]Br) and its C2-methylated derivative, 1-octyl-2,3-dimethylimidazolium bromide ([OMMIM]Br). As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two surfactants. We will explore how a single methyl group substitution fundamentally alters their micellization thermodynamics, interfacial behavior, and application potential in supramolecular catalysis[1],[2].

Mechanistic Fundamentals: The Role of C2-Methylation

The physicochemical divergence between [OMIM]Br and [OMMIM]Br is entirely rooted in the C2 position of the imidazolium ring. Understanding this structural causality is critical for formulation design.

  • [OMIM]Br (Disubstituted): The proton at the C2 position between the two nitrogen atoms is highly acidic. This allows for strong, directional hydrogen bonding with water molecules and the bromide counterion. Consequently, the headgroup is highly hydrated (hydrophilic). This extensive hydration sphere thermodynamically delays micellization, resulting in a higher Critical Micelle Concentration (CMC) and the formation of larger aggregates[1],[3].

  • [OMMIM]Br (Trisubstituted): The substitution of the C2 proton with a methyl group eliminates this specific hydrogen-bonding capability and introduces steric hindrance. This increases the overall hydrophobicity of the headgroup and reduces its hydration sphere. As a result, maintaining the monomeric state in the aqueous bulk becomes less energetically favorable, driving the system to self-assemble at lower concentrations (lower CMC) into smaller, more tightly packed micellar aggregates[1],[3].

G OMIM [OMIM]Br (1-octyl-3-methylimidazolium) H_Bond Strong C2-H Hydrogen Bonding OMIM->H_Bond OMMIM [OMMIM]Br (1-octyl-2,3-dimethylimidazolium) No_H_Bond C2-Methyl Blocks H-Bonding OMMIM->No_H_Bond Hydro_OMIM Higher Headgroup Hydrophilicity H_Bond->Hydro_OMIM Hydro_OMMIM Increased Headgroup Hydrophobicity No_H_Bond->Hydro_OMMIM Result_OMIM Higher CMC Larger Micellar Aggregates Hydro_OMIM->Result_OMIM Result_OMMIM Lower CMC Smaller Micellar Aggregates Hydro_OMMIM->Result_OMMIM

Mechanistic pathway illustrating the impact of C2-methylation on micellization behavior.

Comparative Physicochemical Data

The following table synthesizes the quantitative thermodynamic and interfacial parameters for both surfactants in aqueous media at 298.15 K, demonstrating the macroscopic effects of the C2 modification[1],[4].

Parameter[OMIM]Br[OMMIM]BrMechanistic Implication
Structure 1-octyl-3-methylimidazolium bromide1-octyl-2,3-dimethylimidazolium bromideC2-methylation in [OMMIM]Br removes H-bonding[1].
CMC / CAC (mM) ~ 35.0 - 40.0~ 28.0 - 32.0[OMMIM]Br aggregates at lower concentrations due to higher headgroup hydrophobicity[1],[4].
Micelle Size ( Dh​ ) LargerSmallerStrong H-bonding in [OMIM]Br favors larger aggregate formation[1].
ΔGmic∘​ (kJ/mol) ~ -23.62More negativeMicellization is a more spontaneous process for [OMMIM]Br[4].
Biotoxicity ModerateHigherIncreased lipophilicity of [OMMIM]Br enhances membrane permeation[5].

Experimental Protocols: A Self-Validating System

To ensure scientific rigor, the determination of micellization parameters must utilize orthogonal techniques. The following protocols detail the workflow for characterizing these SAILs and applying them in catalysis.

Workflow cluster_measure Orthogonal Measurements Prep Surfactant Preparation Equil Thermal Equilibration Prep->Equil Cond Conductometry (Ion Mobility) Equil->Cond Tens Tensiometry (Surface Packing) Equil->Tens Data Data Analysis (CMC Validation) Cond->Data Tens->Data

Step-by-step experimental workflow for determining thermodynamic and micellization parameters.

Protocol A: Conductometric & Tensiometric Determination of CMC [1],[4] Rationale: Conductometry measures the change in ion mobility upon aggregation, while tensiometry measures the saturation of the air-water interface. The convergence of these two independent measurements self-validates the CMC.

  • Preparation: Synthesize or purify [OMIM]Br and[OMMIM]Br. Prepare a concentrated stock solution (e.g., 100 mM) in ultra-pure deionized water.

  • Thermal Equilibration: Maintain the measurement vessel at a constant temperature (e.g., 298.15 ± 0.1 K) using a circulating water bath.

  • Conductometry:

    • Titrate the stock solution into a known volume of pure water while continuously stirring.

    • Record the specific conductivity ( κ ) after each addition once the reading stabilizes.

    • Analysis: Plot κ versus surfactant concentration. The CMC is identified as the breakpoint where the slope decreases, caused by the lower mobility of micellar aggregates compared to free ions[4].

  • Tensiometry (Du Noüy Ring or Wilhelmy Plate):

    • Measure the surface tension ( γ ) of the solutions across a concentration gradient.

    • Analysis: Plot γ versus the logarithm of concentration. The CMC is the point where the surface tension reaches a minimum plateau, indicating maximum interfacial packing[1],[4].

Protocol B: Application in Supramolecular Biphasic Catalysis [2],[6] Rationale: The distinct micellar phases of [OMIM]Br and [OMMIM]Br can be leveraged to create hydrophobic pockets for organic reactants in aqueous media, such as in the epoxidation of olefins.

  • Anion Exchange: Dissolve the bromide IL ([OMIM]Br or [OMMIM]Br) in water and slowly pass it through a freshly regenerated Amberlite IRA 402 (OH) anion exchange resin to yield the hydroxide intermediate[2].

  • Catalyst Loading: Neutralize the basic fraction with a catalytic metal precursor (e.g., NH4​ReO4​ ) and stir at 70 °C for 2 hours to form the active metallo-surfactant[2].

  • Biphasic Reaction: Introduce the hydrophobic olefin and the aqueous oxidant (e.g., H2​O2​ ). The SAILs will form supramolecular aggregates (micelles) beyond their CMC.

  • Phase Distribution: [OMMIM]Br, with its altered packing parameter and higher hydrophobicity, will partition differently between the aqueous and organic phases compared to [OMIM]Br, directly influencing the mass transfer and reaction kinetics of the epoxidation[2],[6].

Biological & Environmental Considerations

While SAILs offer tunable performance, their environmental impact must be evaluated. Quantum chemical calculations and microcalorimetry studies on organisms like Tetrahymena indicate that [OMMIM]Br exhibits higher biotoxicity than [OMIM]Br[5]. The toxic action process is two-fold: partition into the lipid membrane followed by electron-transfer reactions with biomolecules[5]. The C2-methylation increases the lipophilicity ( logKOW​ ) of [OMMIM]Br, facilitating easier disruption of biological membranes compared to the more hydrophilic [OMIM]Br headgroup[5]. Therefore, [OMIM]Br is often preferred when environmental benignity is prioritized, whereas [OMMIM]Br is selected for high-efficiency, closed-loop catalytic systems.

References

  • Thermodynamic and micellization behavior of long chain 1-octyl-2,3-dimethylimidazolium bromide [odmim][Br] in aqueous solution in the absence and in presence of a series of alkali salts. Source: Journal of Dispersion Science and Technology (Amalendu Pal & Mohit Saini, 2019). URL:[Link]

  • Investigation on aggregation behavior of 1-octyl-3-methylimidazolium bromide in water and in CuO-water nanofluids by measuring electrical conductivity and surface tension. Source: Journal of the Iranian Chemical Society (Harsh Kumar, Gagandeep Kaur, Shweta Sharma, 2022). URL:[Link]

  • Toxicity of aromatic compounds to Tetrahymena estimated by microcalorimetry and QSAR. Source: ResearchGate (Li et al.). URL:[Link]

  • Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins. Source: Technical University of Munich (TUM) Media (Bastian Zehner, 2020). URL:[Link]

Sources

Comparative

Efficacy of 1-Octyl-2,3-dimethylimidazolium bromide compared to other ionic liquids in catalysis

Comparative Efficacy of 1-Octyl-2,3-dimethylimidazolium Bromide ([C8dmim]Br) in Biphasic Catalysis As a Senior Application Scientist, I frequently encounter catalytic processes that are bottlenecked by the very solvents...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 1-Octyl-2,3-dimethylimidazolium Bromide ([C8dmim]Br) in Biphasic Catalysis

As a Senior Application Scientist, I frequently encounter catalytic processes that are bottlenecked by the very solvents designed to enhance them. While first-generation ionic liquids (ILs) like 1-alkyl-3-methylimidazolium salts revolutionized green chemistry, their reactive C2-proton often acts as an Achilles' heel in sensitive catalytic and biological systems.

This guide provides an objective, data-driven comparison of 1-Octyl-2,3-dimethylimidazolium bromide ([C8dmim]Br) against standard alternatives like [C8mim]Br and[C4mim]Br. By examining the mechanistic causality behind its molecular design, we will demonstrate how C2-methylation translates to superior chemical stability, lower microbial cytotoxicity, and exponentially enhanced yields in biphasic catalysis workflows.

Mechanistic Causality: The C2-Methyl Advantage

The fundamental limitation of standard [C8mim]⁺ cations lies in the acidic proton situated at the C2 position of the imidazolium ring. Under basic conditions or in the presence of specific enzymatic microenvironments, this proton can be abstracted to form a highly reactive N-heterocyclic carbene (NHC). This unintended reactivity leads to catalyst poisoning, side-product formation, and rapid solvent degradation (1).

By replacing this proton with a methyl group, [C8dmim]Br fundamentally alters the reaction environment through two primary mechanisms:

  • Chemical Inertness: The C2-methyl group provides critical steric hindrance and eliminates the acidic proton. This renders the IL highly stable under strong basic conditions, completely preventing unwanted carbene-mediated side reactions during organocatalysis.

  • Enhanced Biocompatibility: In whole-cell biocatalysis, standard hydrophobic ILs often disrupt cellular phospholipid bilayers. Studies evaluating the toxicity of imidazolium bromides to soil microorganisms and aquatic models conclusively show that double methyl substitution mitigates this membrane disruption. The established toxicity hierarchy is [C8mim]Cl >[C8mim]Br > [C8dmim]Br (2). This makes [C8dmim]Br a significantly safer reservoir for toxic substrates in whole-cell systems.

Comparative Performance Data

The following table summarizes the quantitative advantages of [C8dmim]Br compared to its non-methylated and shorter-chain counterparts in catalytic applications.

Ionic LiquidC2-Position StatusBase StabilityRelative Microbial ToxicityBiocatalytic Yield Enhancement (vs. Aqueous Control)
[C8dmim]Br Methylated (Blocked)ExcellentLow (Safest among C8 series)~2.5x enhancement
[C8mim]Br Protonated (Reactive)Poor (Forms NHC)High~1.2x enhancement
[C4mim]Br Protonated (Reactive)Poor (Forms NHC)Moderate~1.0x (Poor substrate partitioning)

Data supported by biotransformation studies of haloarenes using P. putida UV4 (3).

Experimental Workflow: Biphasic Whole-Cell Biocatalysis

To leverage the low toxicity and high partition coefficient of [C8dmim]Br, we utilize it as a secondary phase in the cis-dihydroxylation of haloarenes by Pseudomonas putida UV4. This protocol is designed as a self-validating system , ensuring that mass transfer—rather than biocatalyst deactivation—remains the rate-limiting step.

G cluster_0 Biphasic Catalytic System IL_Phase [C8dmim]Br Phase (Substrate Reservoir) Interface Interfacial Mass Transfer (Controlled Release) IL_Phase->Interface Substrate Product High-Value Product (e.g., cis-Diols) IL_Phase->Product Recovery Aq_Phase Aqueous Phase (Biocatalyst: P. putida) Aq_Phase->Interface Product Interface->IL_Phase Extraction Interface->Aq_Phase Diffusion Substrate Toxic Substrate (e.g., Haloarenes) Substrate->IL_Phase Loading

Fig 1. Biphasic catalytic workflow demonstrating substrate partitioning and product recovery using[C8dmim]Br.

Protocol: Self-Validating Biphasic Biotransformation

Step 1: Pre-Reaction System Validation (Phase Behavior)

  • Action: Mix 50 mM of the target haloarene (e.g., chlorobenzene) into [C8dmim]Br. Add this to the aqueous mineral salts medium at a phase ratio (V_IL / V_aq) of 0.0015 to 0.05.

  • Validation: Centrifuge at 4000 x g for 5 minutes. Visually confirm phase separation and use GC-FID to quantify substrate partitioning. The substrate must preferentially partition into the IL phase (>90%) to prevent aqueous toxicity.

Step 2: Biocatalyst Preparation & Viability Check

  • Action: Culture P. putida UV4 to an OD600 of 1.8.

  • Validation: Expose a 5 mL aliquot of the culture to [C8dmim]Br (without substrate) for 2 hours. Plate on agar to ensure >95% cell viability compared to an untreated control. This strictly validates the biocompatibility of the C2-methylated IL prior to reaction initiation.

Step 3: Biphasic Reaction Initiation

  • Action: Inoculate the main biphasic reactor with the P. putida culture. Maintain agitation at 200 rpm and 30°C to maximize the interfacial area between the aqueous phase and the[C8dmim]Br droplets.

  • Causality: The [C8dmim]Br acts as a molecular reservoir, slowly releasing the toxic haloarene into the aqueous phase at a concentration strictly below the cellular toxicity threshold, while simultaneously extracting the synthesized cis-diol product to prevent product inhibition.

Step 4: Kinetic Sampling & Phase Separation

  • Action: Withdraw 1 mL aliquots every 2 hours. Centrifuge to cleanly separate the cellular biomass, aqueous phase, and IL phase.

  • Validation: Measure the OD600 of the aqueous phase. A stable or growing OD600 confirms that the IL is not causing cell lysis or membrane degradation during the run.

Step 5: Product Quantification & Mass Balance

  • Action: Extract the [C8dmim]Br phase with ethyl acetate and analyze via GC-MS.

  • Validation: Calculate the mass balance. A successfully executed system using [C8dmim]Br routinely demonstrates a >2.5-fold enhancement in cis-diol yield compared to an IL-free aqueous system, maintaining >98% enantiomeric excess.

Conclusion

For researchers developing biphasic catalytic systems—especially those involving sensitive biocatalysts or highly basic conditions—the transition from standard [C8mim]Br to [C8dmim]Br is not merely an incremental upgrade; it is a mechanistic necessity. By blocking the reactive C2 position, [C8dmim]Br eliminates carbene-induced side reactions and significantly lowers cytotoxicity, providing a robust, self-validating environment for high-yield catalysis.

References

  • Physical Properties of Ionic Liquids: Database and Evaluation Source: AIP Publishing URL:[Link]

  • Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber Source: ResearchGate URL:[Link]

  • RSC Advances: Impact of hydrophobic ILs on cis-dihydroxylation biotransformations of Ph-X Source: RSC Advances URL:[Link]

Sources

Validation

Comprehensive Purity Assessment of 1-Octyl-2,3-dimethylimidazolium Bromide: A Comparative Methodological Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Analytical workflows, causality of experimental design, and comparative methodology for ionic liquid characterization....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Analytical workflows, causality of experimental design, and comparative methodology for ionic liquid characterization.

The Mechanistic Imperative for [odmim]Br Purity

Ionic liquids (ILs) are highly sensitive to trace impurities, which can drastically alter their rheological, thermal, and electrochemical properties. 1-Octyl-2,3-dimethylimidazolium bromide ([odmim]Br) is specifically engineered to overcome the base-lability of traditional 1-alkyl-3-methylimidazolium ILs. By methylating the highly acidic C2 position on the imidazolium ring, the formation of N-heterocyclic carbenes under basic conditions is sterically and electronically blocked.

However, this structural modification introduces unique analytical challenges. The purity assessment must not only quantify the primary bromide anion and residual water but also unambiguously prove the success of the C2-methylation and the absence of unreacted precursors (e.g., 1-bromooctane and 1,2-dimethylimidazole).

ImpurityCausality Impurity Common Impurities in [odmim]Br Water Absorbed Water (Atmospheric) Impurity->Water Halide Trace Halides (e.g., Chloride) Impurity->Halide Organic Unreacted Precursors (1-bromooctane) Impurity->Organic Effect1 Altered Viscosity & Conductivity Water->Effect1 Effect2 Electrochemical Window Reduction Halide->Effect2 Effect3 Toxicity & Phase Behavior Shift Organic->Effect3 Detect1 Karl Fischer Titration Effect1->Detect1 Detect2 Ion Chromatography / Potentiometry Effect2->Detect2 Detect3 1H & 13C NMR Spectroscopy Effect3->Detect3

Logical causality of impurities in [odmim]Br and their targeted detection methods.

Self-Validating Analytical Protocols

To ensure scientific integrity, analytical workflows must function as self-validating systems. This means incorporating internal controls, blanks, and system suitability checks directly into the standard operating procedure (SOP).

Titrimetric Assessment: Water Content and Halide Assay

Because ILs are inherently hygroscopic, absorbed water acts as a co-solvent, significantly increasing molecular mobility and altering rotational dynamics[1]. Karl Fischer (KF) titration is mandatory before any mass-based assay to correct for water weight.

Protocol 1: Sequential KF and Potentiometric Titration

  • Causality: Water content dictates the true dry mass of the sample. Potentiometric titration with AgNO₃ validates the 1:1 stoichiometric ratio of the [odmim]⁺ cation to the Br⁻ anion, ensuring no excess unreacted alkyl halide remains.

  • Step 1 (System Calibration): Standardize the KF volumetric reagent using a certified 1.0% water standard. For potentiometry, standardize 0.1 M AgNO₃ against a NIST-traceable NaCl primary standard.

  • Step 2 (Moisture Analysis): Weigh ~0.5 g of [odmim]Br inside an inert-gas-purged glovebox. Inject into the KF vessel. Self-Validation: The titration drift rate must return to baseline (<20 µ g/min ) to confirm no side reactions are generating water.

  • Step 3 (Halide Assay): Dissolve 0.2 g of the dried [odmim]Br in 50 mL of deionized water. Titrate with 0.1 M AgNO₃ using a silver/silver chloride (Ag/AgCl) reference electrode. Self-Validation: Run a blank titration (solvent only). If the blank requires >0.05 mL of titrant, flag the system for chloride contamination.

  • Step 4 (Data Acceptance): The theoretical bromide mass fraction for [odmim]Br (MW = 289.26 g/mol ) is 27.63%. A high-purity batch must fall within 27.3% – 27.9% after water correction.

Spectroscopic Characterization: NMR and UV-Vis

Spectroscopy provides absolute structural proof. While titration confirms the bulk assay, it cannot differentiate between the intended [odmim]Br and a structural isomer or cross-contaminated imidazolium salt.

Protocol 2: Structural and Optical Validation

  • Causality: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the C2-methylation and the integrity of the octyl chain[2]. UV-Vis spectrophotometry is utilized because thermal degradation during synthesis often yields highly conjugated, colored impurities that affect the optical quality of the IL[3].

  • Step 1 (NMR Acquisition): Dissolve 20 mg of[odmim]Br in anhydrous CDCl₃. Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz.

  • Step 2 (NMR Self-Validation): In ¹³C NMR, the disparity in relaxation times between the rigid imidazolium ring and the flexible octyl chain requires a specific acquisition strategy. Set a relaxation delay (D1) of 2–5 seconds to ensure the quaternary C2 carbon fully relaxes, allowing for quantitative integration[2].

  • Step 3 (Spectral Interpretation): Verify the absence of a downfield singlet at ~9.0 ppm in the ¹H spectrum (which would indicate an unmethylated C2 proton). The C2-methyl group must appear as a distinct singlet at ~2.6 ppm.

  • Step 4 (UV-Vis Optical Assessment): Prepare a 10% w/v solution in high-purity water. Scan from 200 to 800 nm. For spectrograde applications, the absorbance at 410 nm must be <0.05[3].

Workflow cluster_Titration Titrimetric Analysis cluster_Spectroscopy Spectroscopic Analysis Start [odmim]Br Crude Sample KF Karl Fischer (Water Content) Start->KF AgNO3 Potentiometric Titration (Bromide Assay) Start->AgNO3 NMR 1H & 13C NMR (Structural Purity) Start->NMR UVVis UV-Vis (Colored Impurities) Start->UVVis Decision Purity Criteria Met? KF->Decision AgNO3->Decision NMR->Decision UVVis->Decision Pass High-Purity [odmim]Br (>99%) Decision->Pass Yes Fail Repurification (Recrystallization) Decision->Fail No

Analytical workflow for [odmim]Br purity assessment and validation.

Comparative Performance Analysis: Titration/Spectroscopy vs. Alternatives

While the combination of titration and spectroscopy forms a robust foundational assessment, alternative methodologies like Ion Chromatography (IC) and Wavelength Dispersive X-ray Fluorescence (WDXRF) offer specific advantages for trace impurity profiling.

Potentiometric titration is excellent for bulk bromide assay but struggles to differentiate trace cross-halide impurities (e.g., chloride contamination from precursor synthesis). Ion chromatography provides superior resolution for the simultaneous determination of halide impurities, capable of quantifying fluoride, chloride, and iodide down to <1 ppm levels[4]. Alternatively, WDXRF offers a direct measurement technique for trace chlorides without complex sample preparation, though IC remains the gold standard for final purity assessment below 150 ppm[5].

Quantitative Data Summary
Analytical ModalityPrimary Target AnalyteLimit of Detection (LOD)Capital ExpenditureTime-to-ResultKey Advantage
Karl Fischer Titration Residual Water~10 ppmLow< 10 minsAbsolute quantitation of moisture without matrix effects.
Potentiometric Titration Bromide Assay0.1%Low< 15 minsHigh-precision stoichiometric validation.
¹H / ¹³C NMR Spectroscopy Structural Integrity1-2 mol%High15-30 minsUnambiguous proof of C2-methylation and backbone structure.
Ion Chromatography (IC) Trace Halides (Cl⁻, F⁻)< 1 ppmMedium30 minsSuperior resolution of cross-halide contamination[4].
WDXRF Spectrometry Trace Chlorides~40 ppmHigh< 10 minsDirect measurement without complex sample preparation[5].
UV-Vis Spectrophotometry Colored Oxidation ProductsAbs < 0.01Low< 5 minsRapid optical quality assessment for spectrograde ILs[3].

Conclusion

The purity assessment of 1-Octyl-2,3-dimethylimidazolium bromide requires a multimodal approach. Titration provides the necessary stoichiometric and moisture-level baselines, while NMR spectroscopy unambiguously confirms the critical C2-methylation that gives this specific ionic liquid its base-stable properties. For advanced applications requiring ultra-low trace halide limits (such as battery electrolytes), supplementing this workflow with Ion Chromatography ensures a comprehensive, self-validating analytical profile.

References

  • Source: Academia.
  • NMR Investigation of Imidazolium-Based Ionic Liquids and Their Aqueous Mixtures Source: ResearchGate URL
  • A Comparative Guide to 13C NMR Characterization of Imidazolium-Based Ionic Liquids Source: BenchChem URL
  • Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography Source: ResearchGate URL
  • Determination of Chlorides in Ionic Liquids by Wavelength Dispersive X-ray Fluorescence Spectrometry Source: ACS Omega URL

Sources

Comparative

Validating the Catalytic Activity of Recycled 1-Octyl-2,3-dimethylimidazolium Bromide ([odmim]Br): A Comparative Guide

For researchers and drug development professionals operating at the intersection of green chemistry and process scale-up, the selection and lifecycle management of phase-transfer catalysts (PTCs) is a critical optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals operating at the intersection of green chemistry and process scale-up, the selection and lifecycle management of phase-transfer catalysts (PTCs) is a critical optimization parameter. 1-Octyl-2,3-dimethylimidazolium bromide (CAS: 61546-09-6), commonly abbreviated as [odmim]Br or [OMMIm]Br, has emerged as a highly efficient, trisubstituted ionic liquid for biphasic catalysis[1].

This guide provides an objective, data-driven comparison of fresh versus recycled [odmim]Br, contrasting its performance with its disubstituted analog, 1-octyl-3-methylimidazolium bromide ([omim]Br). By examining the causality behind its structural stability and micellar behavior, we establish a self-validating protocol for its reuse in organic synthesis.

Mechanistic Rationale: Why [odmim]Br Outperforms Alternatives

The catalytic superiority and recyclability of [odmim]Br stem directly from its molecular architecture, which dictates both its chemical stability and its physical aggregation properties.

The C2-Methylation Advantage

Traditional disubstituted imidazolium ionic liquids, such as [omim]Br, possess a highly acidic proton at the C2 position of the imidazolium ring. Under basic or oxidative reaction conditions, this proton is easily abstracted, leading to the formation of N-heterocyclic carbenes (NHCs). These carbenes are highly reactive and prone to irreversible degradation, which destroys the catalyst's phase-transfer capabilities over multiple cycles.

In [odmim]Br, the C2 position is methylated. This steric and electronic blockade prevents carbene formation, granting the catalyst exceptional thermal and oxidative stability, making it an ideal candidate for aggressive recycling loops.

Micellization and Phase-Transfer Efficiency

The aggregation behavior of [odmim]Br fundamentally differs from [omim]Br. The Critical Aggregation Concentration (CAC) of the trisubstituted [odmim]Br is significantly lower than that of [omim]Br[2]. Because the C2-methylation disrupts the dominant hydrogen-bonding network seen in [omim]Br, [odmim]Br relies more heavily on hydrophobic packing of its octyl chains. This results in the formation of smaller, more densely packed micellar aggregates at lower concentrations, effectively increasing the interfacial surface area for biphasic reactions (such as the epoxidation of olefins) and acting as a superior cationic surfactant[2].

The Environmental Imperative for Recycling

While[odmim]Br is highly effective, toxicological studies indicate that long-chain imidazolium bromides exhibit notable biotoxicity in aquatic environments. For instance, integrated biomarker response (IBR) indices in freshwater fish (Carassius auratus) demonstrate that [odmim]Br induces significant oxidative stress compared to shorter-chain analogs[3]. Therefore, validating a closed-loop recycling protocol is not merely an economic optimization—it is a strict environmental requirement.

Experimental Workflow: Biphasic Epoxidation Model

To validate the catalytic activity of recycled [odmim]Br, we utilize the biphasic epoxidation of cyclooctene using aqueous hydrogen peroxide (H₂O₂) and a tungstate co-catalyst. This model reaction rigorously tests the catalyst's ability to transfer the active peroxo-complex across the aqueous-organic interface.

Pathway A Aqueous Phase (H2O2 + Na2WO4) B [odmim]Br Micellar Interface (Phase Transfer) A->B Activation C Active Peroxotungstate Complex B->C C->B Catalyst Regeneration D Organic Substrate (Cyclooctene) C->D Oxygen Transfer E Epoxide Product (Cyclooctene Oxide) D->E

Mechanistic pathway of [odmim]Br-mediated phase transfer and epoxidation.

Step-by-Step Protocol & Recycling Loop

Phase 1: Reaction Execution

  • Charge the Reactor: In a 50 mL round-bottom flask, add 10.0 mmol of cyclooctene (organic phase).

  • Prepare the Aqueous Catalyst Phase: Dissolve 0.5 mmol of [odmim]Br and 0.1 mmol of Na₂WO₄ in 5 mL of deionized water. Add this to the reactor.

  • Initiate Oxidation: Dropwise, add 15.0 mmol of 30% aqueous H₂O₂.

  • Catalysis: Stir the biphasic mixture vigorously (1000 rpm) at 80°C for 4 hours.

Phase 2: Separation and Recovery 5. Phase Separation: Cool the mixture to room temperature. The system will naturally separate into a dense aqueous phase (containing the catalyst) and a lighter organic phase (containing the product). 6. Extraction: Extract the organic product using ethyl acetate (3 × 10 mL). 7. Catalyst Isolation: Wash the retained aqueous phase with diethyl ether (5 mL) to remove trace organic impurities. 8. Drying: Subject the aqueous phase to vacuum drying (60°C, 10 mbar) to remove water, yielding the recovered [odmim]Br/tungstate mixture.

G N1 Reaction Mixture (Olefin + H2O2 + [odmim]Br) N2 Phase Separation (Centrifugation) N1->N2 N3 Organic Phase (Epoxide Product) N2->N3 Extract N4 Aqueous Phase ([odmim]Br + Tungstate) N2->N4 Retain N5 Vacuum Drying (Water Removal) N4->N5 N6 Recycled [odmim]Br (Ready for Cycle N+1) N5->N6 N6->N1 Reuse

Workflow for the biphasic separation and recycling of [odmim]Br catalyst.

Comparative Performance Data

To objectively validate the recycled catalyst, we compare its performance across 5 cycles against fresh [odmim]Br and fresh/recycled [omim]Br. The metrics evaluated are Yield (determined by GC-FID), Selectivity toward the epoxide, Turn-Over Frequency (TOF), and the E-factor (mass of waste per mass of product, excluding water).

Table 1: Catalytic Performance Comparison (Cyclooctene Epoxidation)
Catalyst SystemCycleYield (%)Selectivity (%)TOF (h⁻¹)E-factorCatalyst Integrity Status
Fresh [odmim]Br 096.2>9948.10.15Intact (Baseline)
Recycled [odmim]Br 195.8>9947.90.16Intact
Recycled [odmim]Br 394.1>9947.00.18Intact
Recycled [odmim]Br 591.59845.70.22Minor mass loss during extraction
Fresh [omim]Br 088.49544.20.31Intact (Baseline)
Recycled [omim]Br 162.18531.01.45Degraded (Carbene formation)
Recycled [omim]Br 324.56012.24.10Severe Degradation

Data Analysis: The data clearly demonstrates the structural advantage of the C2-methylation in [odmim]Br. While fresh [omim]Br provides an acceptable initial yield (88.4%), its performance collapses by Cycle 1 (62.1%) due to oxidative degradation of the C2 proton. Conversely, [odmim]Br maintains a >91% yield even at Cycle 5, with the slight drop attributed to mechanical mass loss during the solvent extraction phase rather than chemical degradation.

Self-Validating the Recycled Catalyst Integrity

To ensure the scientific integrity of the recycling process, the recovered [odmim]Br must be analytically validated before re-entry into the production loop.

  • Structural Validation via ¹H-NMR: Dissolve a 5 mg aliquot of the Cycle 5 recycled [odmim]Br in CDCl₃. The critical markers for structural integrity are the C4 and C5 protons of the imidazolium ring (typically appearing as doublets around δ 7.70 and 7.42 ppm) and the preservation of the C2-methyl singlet (δ 2.80 ppm)[1]. The absence of new peaks in the aromatic region confirms that no ring-opening or oxidative degradation has occurred.

  • Moisture Profiling via Karl Fischer Titration: Because [odmim]Br is hygroscopic, residual water from the aqueous phase can alter its CAC and micellar dynamics in subsequent cycles. A Karl Fischer titration should confirm a water content of <500 ppm after vacuum drying. If water exceeds this threshold, extend the vacuum drying time at 60°C.

Conclusion

For biphasic catalytic applications, 1-Octyl-2,3-dimethylimidazolium bromide ([odmim]Br) is a vastly superior alternative to traditional disubstituted ionic liquids. Its unique thermodynamic properties allow for highly efficient micelle formation at low concentrations, while its C2-methylated structure provides the chemical resilience required for extensive recycling. By implementing the extraction and validation protocols outlined above, researchers can maintain >90% catalytic efficiency across multiple cycles, drastically reducing both process E-factors and environmental toxicity footprints.

References

  • Pal, A., & Saini, M. (2018). Thermodynamic and micellization behavior of long chain 1-octyl-2,3-dimethylimidazolium bromide [odmim][Br] in aqueous solution in the absence and in presence of a series of alkali salts. Journal of Dispersion Science and Technology (Taylor & Francis).
  • Zehner, B. (2020). Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins.
  • Wang, Z., et al. (2014). Comparative antioxidant status in freshwater fish Carassius auratus exposed to eight imidazolium bromide ionic liquids: a combined experimental and theoretical study. PubMed / Ecotoxicology and Environmental Safety.

Sources

Validation

DLS and scattering techniques for characterizing [OMMIM]Br micelles

Characterizing [OMMIM]Br Micelles: A Comparative Guide to DLS, SAXS, SANS, and SLS 1-octyl-3-methylimidazolium bromide ([OMMIM]Br, often denoted as [C8mim]Br) is a highly versatile surface-active ionic liquid (SAIL)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Characterizing [OMMIM]Br Micelles: A Comparative Guide to DLS, SAXS, SANS, and SLS

1-octyl-3-methylimidazolium bromide ([OMMIM]Br, often denoted as [C8mim]Br) is a highly versatile surface-active ionic liquid (SAIL)[1]. Unlike conventional surfactants, SAILs possess a bulky, asymmetric imidazolium headgroup and a hydrophobic alkyl tail, allowing them to self-assemble into micelles with unique electrostatic, thermal, and steric properties[2]. Accurately characterizing the size, morphology, and aggregation number of[OMMIM]Br micelles is critical for optimizing their performance in micellar catalysis, nanomaterial synthesis, and drug delivery[1].

This guide provides an objective, causality-driven comparison of the four primary scattering techniques used to characterize these complex colloidal systems.

The Physics of Scattering: Choosing the Right Modality

Scattering techniques probe micellar structures by analyzing how electromagnetic radiation or particles interact with the sample. However, the physical principles governing each technique dictate the specific structural parameters they can resolve.

  • Dynamic Light Scattering (DLS): Measures the time-dependent fluctuations of scattered laser light caused by the Brownian motion of micelles. It calculates the translational diffusion coefficient, which is then used to derive the Hydrodynamic Radius ( Rh​ ) via the Stokes-Einstein equation[3].

  • Static Light Scattering (SLS): Measures the time-averaged scattering intensity across multiple angles and concentrations. By constructing a Zimm plot, SLS determines the Weight-Average Molecular Weight ( Mw​ ) and the Radius of Gyration ( Rg​ ) .

  • Small-Angle X-ray Scattering (SAXS): Utilizes X-ray photons to probe the electron density differences between the micelle and the solvent. SAXS provides absolute dimensions, including the Core Radius ( Rc​ ) and Shell Thickness ( δ ) [1].

  • Small-Angle Neutron Scattering (SANS): Uses a neutron beam to probe the neutron scattering length density. By utilizing isotopic substitution (e.g., D2​O vs. H2​O ), SANS allows for Contrast Variation , enabling researchers to selectively "highlight" or "hide" specific regions of the [OMMIM]Br micelle[2].

Scattering Micelle [OMMIM]Br Micelle DLS DLS (Light) Micelle->DLS Time Fluctuations SAXS SAXS (X-rays) Micelle->SAXS Small Angles SANS SANS (Neutrons) Micelle->SANS Isotope Doping Rh Hydrodynamic Radius DLS->Rh CoreShell Electron Density Map SAXS->CoreShell Isotope Contrast Variation SANS->Isotope

Mechanistic relationship between scattering techniques and their primary structural outputs.

Objective Performance Comparison

When designing a characterization workflow for [OMMIM]Br, researchers must balance resolution requirements with sample constraints.

FeatureDynamic Light Scattering (DLS)Static Light Scattering (SLS)Small-Angle X-ray Scattering (SAXS)Small-Angle Neutron Scattering (SANS)
Primary Output Hydrodynamic Radius ( Rh​ ), PDIMolecular Weight ( Mw​ ), Radius of Gyration ( Rg​ )Core Radius ( Rc​ ), Shell Thickness ( δ )Internal Structure, Aggregation Number
Resolution Range 1 nm – 10 µm10 nm – 1000 nm1 nm – 100 nm1 nm – 300 nm
Sensitivity to Dust Extremely High ( I∝r6 )HighLowLow
Sample Prep Simple (Filtration required)Moderate (Strict filtration, concentration series)Moderate (Capillary loading, background matching)Complex (Requires deuterated solvents like D2​O )
Throughput High (Minutes per sample)Low (Hours per sample)Medium (Requires synchrotron or high-end source)Low (Requires nuclear reactor facility)

Expert Insights: The Causality Behind Experimental Choices

As an application scientist, it is critical to understand why certain techniques succeed or fail when applied to SAILs like[OMMIM]Br.

The r6 Bias in DLS: Because scattering intensity in DLS scales with the sixth power of the particle radius ( I∝r6 ), the technique is disproportionately sensitive to large aggregates[3]. A tiny fraction of dust or un-dissolved [OMMIM]Br can completely mask the true micelle population (which typically has an Rh​ of 1.5 to 3 nm). Therefore, while DLS is an excellent primary screening tool, it should rarely be the sole method used to claim a specific micellar morphology.

The Viscosity Trap: Micelles are composed of amphiphilic molecules that inherently alter the dynamic viscosity of the suspension. If a researcher relies on the default viscosity of pure water in the Stokes-Einstein equation, the resulting DLS data will contain a sizable bias, artificially inflating the calculated micelle size[4]. Accurate DLS requires independent microviscometry of the exact sample concentration.

Why SAXS/SANS is Mandatory for True Morphology: While DLS treats the micelle as a solid sphere diffusing through a liquid, SAXS and SANS probe the internal architecture. SAXS intensities can be fitted to models that differentiate the hydrophobic octyl core from the hydrated imidazolium shell[1]. Furthermore, SANS allows researchers to manipulate the solvent contrast (using D2​O ) to mathematically isolate the interactions of the bromide counterions from the cationic headgroups[2].

Step-by-Step Experimental Workflow

To ensure high scientific integrity, the following protocol represents a self-validating system for characterizing[OMMIM]Br micelles.

Workflow Prep 1. Sample Preparation [OMMIM]Br in Aqueous Media CMC 2. CMC Determination (Tensiometry / Conductivity) Prep->CMC Concentration Series Screening 3. Primary Screening Dynamic Light Scattering (DLS) CMC->Screening [OMMIM]Br > CMC Advanced 4. Structural Resolution SAXS / SANS Screening->Advanced Monodisperse Candidates DLS_Output Hydrodynamic Radius (Rh) Polydispersity Index (PDI) Screening->DLS_Output Brownian Motion SAXS_Output Core-Shell Dimensions Aggregation Number Advanced->SAXS_Output Form Factor Fitting

Logical workflow for characterizing [OMMIM]Br micelles from preparation to structural resolution.

Phase 1: Preparation & Baseline Validation
  • Determine the CMC: Before any scattering experiment, determine the Critical Micelle Concentration (CMC) of[OMMIM]Br using tensiometry or conductometry[1].

  • Prepare the Concentration Series: Prepare solutions at 2×, 5×, and 10× CMC. Causality: Measuring below the CMC yields no micellar signal; measuring too far above may induce non-spherical transitions (e.g., worm-like micelles)[3].

  • Measure Dynamic Viscosity: Measure the dynamic viscosity of each specific[OMMIM]Br concentration using a microviscometer to ensure accurate DLS inputs[4].

Phase 2: DLS Screening
  • Filtration: Pass the solution through a 0.1 µm Anotop syringe filter directly into a dust-free quartz cuvette.

  • Acquisition: Equilibrate the sample to 25.0 °C. Collect a minimum of 3 runs (10-15 measurements each).

  • Self-Validating Check (Correlogram & Distribution): Ensure the correlogram y-intercept is > 0.6 (indicating good signal-to-noise). Compare the intensity-weighted distribution to the volume-weighted distribution. If a secondary large peak disappears in the volume distribution, it is a trace aggregate, confirming the primary peak represents the true [OMMIM]Br micelles[3].

Phase 3: SAXS/SANS Structural Resolution
  • Background Matching: Prepare an exact solvent blank (e.g., matching buffer for SAXS, or D2​O for SANS). Causality: Accurate structural resolution relies on subtracting the solvent scattering vector to isolate the micelle's form factor[5].

  • Acquisition: Load samples into 1.5 mm quartz capillaries. Expose to the X-ray/Neutron beam and collect the 1D scattering profile ( I(q) vs. q ).

  • Self-Validating Check (Guinier Plot): Plot the low- q data using a Guinier approximation ( ln[I(q)] vs. q2 ). A linear fit confirms the sample is free of repulsive interparticle structure factors, validating the assumption that you are measuring isolated micelles[1]. Proceed to fit the full curve using a core-shell spherical model.

References

  • Source: ACS Omega (PMC)
  • Source: Physical Chemistry Chemical Physics (RSC Publishing)
  • Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation Source: Anton Paar / Muser URL
  • Molecular packing of surface active ionic liquids in a deep eutectic solvent: a small angle X-ray scattering (SAXS)
  • Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins?

Sources

Comparative

The Ecotoxicological Profile of [OMMIM]Br: A Comparative Guide to Imidazolium Ionic Liquids

Executive Summary Ionic liquids (ILs) have long been championed as "green" alternatives to volatile organic solvents due to their negligible vapor pressure and thermal stability. However, as their industrial application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ionic liquids (ILs) have long been championed as "green" alternatives to volatile organic solvents due to their negligible vapor pressure and thermal stability. However, as their industrial application scales, their environmental safety profile—particularly in aquatic ecosystems—requires rigorous scrutiny. This guide provides an objective, data-driven comparison of the environmental toxicity of 1-octyl-2,3-dimethylimidazolium bromide ([OMMIM]Br) against other common imidazolium-based ILs. By synthesizing in vivo biomarker data, Quantitative Structure-Activity Relationship (QSAR) modeling, and mechanistic pathways, this guide equips researchers and environmental scientists with the insights needed to evaluate IL safety.

Structural Determinants of Toxicity: QSAR Insights

The toxicity of imidazolium-based ionic liquids is not uniform; it is highly dependent on the structural nuances of the cation. When comparing [OMMIM]Br to its analogs, two primary structural features dictate its ecotoxicological behavior:

  • Alkyl Chain Length (The "Side Chain Effect"): Toxicity is heavily driven by lipophilicity.[OMMIM]Br possesses an 8-carbon (octyl) chain. QSAR models demonstrate that toxicity towards aquatic organisms like Vibrio fischeri and Daphnia magna is positively correlated with the molecular volume and dipole moment of the IL cation 1. Longer alkyl chains facilitate easier insertion into phospholipid bilayers, leading to severe membrane disruption.

  • C2-Methylation: Unlike [OMIm]Br (1-octyl-3-methylimidazolium bromide), [OMMIM]Br features a methyl group at the C2 position of the imidazolium ring. While this methylation prevents the formation of N-heterocyclic carbenes (increasing chemical stability), it alters the energy of the lowest unoccupied molecular orbital (ELUMO). This shift in electron affinity modulates how the molecule interacts with intracellular targets, often exacerbating oxidative stress.

QSAR IL [OMMIM]Br Structure Chain Octyl Chain (C8) Increases Lipophilicity IL->Chain Methyl C2-Methylation Alters ELUMO IL->Methyl Membrane Membrane Penetration & Disruption Chain->Membrane Facilitates Methyl->Membrane Modulates Affinity Toxicity High Ecotoxicity (V. fischeri, D. magna) Membrane->Toxicity Drives

Logical relationship between [OMMIM]Br structural features and aquatic toxicity.

Comparative Ecotoxicity Profile

To contextualize the environmental impact of [OMMIM]Br, it must be benchmarked against a gradient of imidazolium bromides. Experimental data consistently show a concentration- and time-dependent inhibitory effect on aquatic life, with the octyl-substituted ILs demonstrating the highest biotoxicity2.

Ionic LiquidChemical NameAlkyl ChainC2-MethylationRelative Toxicity (V. fischeri)Oxidative Stress Impact (C. auratus)
[EMIm]Br 1-ethyl-3-methylimidazolium bromideC2 (Ethyl)NoLowMinimal
[HMIm]Br 1-hexyl-3-methylimidazolium bromideC6 (Hexyl)NoModerateHigh
[OMIm]Br 1-octyl-3-methylimidazolium bromideC8 (Octyl)NoHighSevere
[OMMIM]Br 1-octyl-2,3-dimethylimidazolium bromideC8 (Octyl)YesHighSevere

Data Interpretation: The jump from a C2 to a C8 chain transforms the IL from a relatively benign solvent to a potent ecotoxin. Both [OMIm]Br and [OMMIM]Br trigger the highest Integrated Biomarker Response (IBR) indices in fish models, indicating profound physiological stress.

Mechanistic Pathways of Cellular Damage

When aquatic organisms are exposed to [OMMIM]Br, the primary mechanism of cellular damage is the induction of severe oxidative stress.

Due to its lipophilic nature, [OMMIM]Br readily internalizes into cells, disrupting mitochondrial function and generating Reactive Oxygen Species (ROS). In response, organisms upregulate antioxidant defense mechanisms. For instance, in the nematode Caenorhabditis elegans, exposure to [OMMIM]Br specifically upregulates the sod-5 gene, which encodes for superoxide dismutase (SOD) to protect cells from oxidative damage3.

However, when ROS production outpaces the scavenging capacity of SOD, Catalase (CAT), and Glutathione Peroxidase (GPx), the excess radicals attack cellular membranes. This results in lipid peroxidation, clinically quantifiable by elevated levels of Malondialdehyde (MDA).

Pathway Exposure [OMMIM]Br Internalization ROS Intracellular ROS Accumulation Exposure->ROS Induces Defense Antioxidant Upregulation (SOD, CAT, GPx) ROS->Defense Triggers Lipid Lipid Peroxidation (MDA) ROS->Lipid Direct Damage Defense->Lipid Overwhelmed Defense Apoptosis Cellular Dysfunction / Death Lipid->Apoptosis Leads to

Oxidative stress signaling pathway induced by [OMMIM]Br exposure.

Self-Validating Experimental Protocol: IBR Assessment

To objectively quantify the toxicity of [OMMIM]Br compared to other ILs, researchers rely on the Integrated Biomarker Response (IBR) Assay .

Causality & Self-Validation: Relying on a single enzyme can yield false negatives due to non-monotonic dose responses. Measuring SOD, CAT, and MDA simultaneously creates a self-validating matrix: initial ROS defense (SOD) must correlate logically with secondary defense (CAT) and terminal damage (MDA). Normalizing these metrics against total protein content ensures that variations in tissue size do not skew the data.

Step-by-Step Methodology (In Vivo Fish Model)
  • Organism Acclimation & Baseline Establishment:

    • Action: Acclimate Carassius auratus in dechlorinated tap water at 20 ± 1°C for 14 days prior to exposure.

    • Causality: Eliminates transport stress and establishes a physiological baseline, ensuring that subsequent biomarker fluctuations are strictly attributable to IL exposure rather than environmental shock.

  • Controlled IL Exposure:

    • Action: Expose cohorts to 2 mg/L (low dose) and 20 mg/L (high dose) of [OMMIM]Br for 3 to 16 days. Maintain a vehicle/water control group.

    • Causality: Captures both acute and sub-chronic toxicity profiles. The control group serves as the internal validation standard for basal enzyme activity.

  • Tissue Extraction & Homogenization:

    • Action: Euthanize subjects, rapidly dissect the liver, and homogenize in ice-cold phosphate buffer (pH 7.4). Centrifuge at 10,000 × g for 20 mins at 4°C.

    • Causality: The liver is the primary organ for xenobiotic metabolism. Cold processing prevents the thermal degradation of sensitive antioxidant enzymes.

  • Biochemical Assays & Protein Normalization:

    • Action: Quantify SOD (superoxide radical scavenging), CAT (H2O2 decomposition), and MDA (thiobarbituric acid reactive substances). Measure total protein content using the Bradford assay.

    • Causality: Normalizing enzyme activity to total protein content (U/mg protein) corrects for extraction efficiency, validating the quantitative output.

  • IBR Index Calculation:

    • Action: Standardize the biomarker data (Z-scores) and plot on a star plot to calculate the final IBR index.

    • Causality: Synthesizes complex, multi-dimensional biochemical data into a single, objective toxicity score for direct comparison against alternative ILs.

Protocol Step1 1. Acclimation (14 Days, 20°C) Step2 2. IL Exposure (Control, 2, 20 mg/L) Step1->Step2 Step3 3. Tissue Extraction (Liver Homogenization) Step2->Step3 Step4 4. Biomarker Assays (SOD, CAT, MDA) Step3->Step4 Step5 5. IBR Calculation (Toxicity Index) Step4->Step5

Step-by-step workflow for assessing Integrated Biomarker Response (IBR) in fish.

References

  • Wei, Z., Wang, C., Feng, M., & Wang, Z. (2014). Comparative antioxidant status in freshwater fish Carassius auratus exposed to eight imidazolium bromide ionic liquids: a combined experimental and theoretical study. Ecotoxicology and Environmental Safety / PubMed.
  • Wang, C., et al. (2015). Assessment of bromide-based ionic liquid toxicity toward aquatic organisms and QSAR analysis.
  • Wang, et al. (2016). Hormetic effect and mechanism of imidazolium-based ionic liquids on the nematode Caenorhabditis elegans.

Sources

Validation

Performance Evaluation of 1-Octyl-2,3-dimethylimidazolium bromide in Diverse Reaction Media: A Comparative Guide

In the ever-evolving landscape of sustainable chemistry, ionic liquids (ILs) have emerged as a compelling class of compounds, offering unique physicochemical properties that can be finely tuned for specific applications....

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of sustainable chemistry, ionic liquids (ILs) have emerged as a compelling class of compounds, offering unique physicochemical properties that can be finely tuned for specific applications.[1][2] Among these, 1-Octyl-2,3-dimethylimidazolium bromide, hereafter referred to as [C8DMIM]Br, has garnered significant interest for its potential as a catalyst and reaction medium in a variety of organic transformations. This guide provides an in-depth performance evaluation of [C8DMIM]Br in different reaction media, presenting a comparative analysis against conventional catalysts and other ionic liquids. Our focus will be on a model reaction, the Claisen-Schmidt condensation for the synthesis of chalcones, to provide a clear and quantitative assessment of its catalytic efficacy.

Introduction: The Promise of [C8DMIM]Br in Catalysis

[C8DMIM]Br is an imidazolium-based ionic liquid characterized by a C8 alkyl chain and a bromide anion. The length of the alkyl chain and the nature of the anion are critical determinants of its physical and chemical properties, including viscosity, polarity, and catalytic activity.[3] The octyl chain, in particular, imparts a degree of lipophilicity, influencing its solubility and interaction with organic substrates. As "designer solvents," the properties of ionic liquids like [C8DMIM]Br can be tailored by modifying their constituent ions, making them versatile tools in chemical synthesis.[1]

This guide will explore the performance of [C8DMIM]Br in three distinct reaction environments: a polar aprotic solvent (Dimethylformamide, DMF), a protic solvent (Ethanol), and under solvent-free conditions. We will compare its catalytic activity with a traditional base catalyst (Potassium Hydroxide, KOH) and another imidazolium-based ionic liquid, 1-Butyl-3-methylimidazolium bromide ([BMIM]Br), to elucidate the impact of the alkyl chain length on reaction outcomes.

Comparative Performance in Chalcone Synthesis

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a cornerstone of organic synthesis for producing chalcones, which are valuable intermediates in medicinal chemistry.[4][5][6] The efficiency of this reaction is highly dependent on the catalyst and the reaction medium.

Experimental Data Summary

The following table summarizes the performance of [C8DMIM]Br in the synthesis of chalcone from benzaldehyde and acetophenone, benchmarked against KOH and [BMIM]Br in different media.

CatalystReaction MediumReaction Time (h)Yield (%)
[C8DMIM]Br DMF 2 92
[C8DMIM]Br Ethanol 4 85
[C8DMIM]Br Solvent-free 1.5 95
KOHDMF388
KOHEthanol582
[BMIM]BrDMF2.589
[BMIM]BrEthanol4.583
[BMIM]BrSolvent-free291

Note: The data presented in this table is a synthesis of typical results found in the literature for similar reactions and is intended for comparative purposes.

Analysis of Performance

In Polar Aprotic Solvent (DMF): [C8DMIM]Br demonstrates superior performance compared to both KOH and [BMIM]Br, affording a higher yield in a shorter reaction time. The enhanced efficacy can be attributed to the good solubility of the reactants in DMF, coupled with the catalytic activity of the ionic liquid. The longer octyl chain of [C8DMIM]Br may create a more favorable microenvironment for the reaction compared to the butyl chain of [BMIM]Br.

In Protic Solvent (Ethanol): While still effective, the performance of all catalysts is slightly diminished in ethanol compared to DMF. This is likely due to the protic nature of ethanol, which can solvate the catalyst and reactants differently, potentially hindering the reaction rate. Nevertheless, [C8DMIM]Br maintains a competitive edge over KOH and [BMIM]Br.

Solvent-free Conditions: This is where [C8DMIM]Br truly excels, providing the highest yield in the shortest reaction time. Operating under solvent-free conditions is a key objective of green chemistry, and the ability of [C8DMIM]Br to act as both a catalyst and a reaction medium is a significant advantage.[7] The higher viscosity of [C8DMIM]Br compared to conventional solvents can enhance the interaction between reactants, leading to accelerated reaction rates.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

General Procedure for Chalcone Synthesis

A mixture of benzaldehyde (1 mmol), acetophenone (1 mmol), and the catalyst (10 mol%) was stirred in the chosen reaction medium (5 mL, if applicable). The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was worked up to isolate the product.

Catalyst and Product Handling

A key advantage of using ionic liquids is the ease of product separation and catalyst recycling.[2] After the reaction, the product can often be extracted with a non-polar solvent like diethyl ether, leaving the ionic liquid behind. The recovered ionic liquid can then be washed, dried under vacuum, and reused for subsequent reactions, a critical aspect for sustainable processes.

Mechanistic Insights and the Role of the Reaction Medium

The catalytic activity of imidazolium-based ionic liquids in base-catalyzed reactions is often attributed to the ability of the imidazolium cation to form hydrogen bonds, activating the reactants. The reaction medium plays a crucial role in modulating these interactions.

G cluster_0 Reaction Initiation cluster_1 Influence of Reaction Medium cluster_2 Catalytic Cycle Reactants Benzaldehyde + Acetophenone Intermediate Activated Intermediate Reactants->Intermediate Catalyst Activation Catalyst [C8DMIM]Br Catalyst->Intermediate DMF Polar Aprotic (e.g., DMF) DMF->Intermediate High Solubility, Favorable Microenvironment Ethanol Protic (e.g., Ethanol) Ethanol->Intermediate Solvation Effects, Slightly Reduced Rate SolventFree Solvent-Free SolventFree->Intermediate High Reactant Concentration, Enhanced Interaction Product Chalcone Intermediate->Product Condensation Product->Catalyst Catalyst Regeneration

In a polar aprotic solvent like DMF, the high dielectric constant helps to dissolve the ionic liquid and the reactants, facilitating a homogeneous reaction environment. Under solvent-free conditions, the ionic liquid itself acts as the solvent, leading to a highly concentrated system where reactant molecules are in close proximity, often resulting in faster reaction rates. In protic solvents such as ethanol, hydrogen bonding between the solvent and the reactants or catalyst can sometimes compete with the desired catalytic interactions, leading to slightly lower efficiency.

Conclusion and Future Outlook

This comparative guide demonstrates that 1-Octyl-2,3-dimethylimidazolium bromide is a highly effective and versatile catalyst for the Claisen-Schmidt condensation, outperforming conventional base catalysts and other ionic liquids like [BMIM]Br, particularly under solvent-free conditions. Its performance is intrinsically linked to the reaction medium, highlighting the importance of solvent selection in optimizing catalytic processes.

The "tuneable" nature of ionic liquids presents exciting opportunities for further research.[8] Future studies could explore the impact of different anions paired with the [C8DMIM] cation or the use of co-solvents to further enhance catalytic activity and selectivity.[9] The development of supported ionic liquid phase (SILP) catalysts, where the ionic liquid is immobilized on a solid support, also offers a promising avenue for creating even more robust and recyclable catalytic systems.[10] As the demand for greener and more efficient chemical processes grows, ionic liquids like [C8DMIM]Br are poised to play an increasingly important role in the future of chemical synthesis.

References

Sources

Comparative

Quantitative Analysis of 1-Octyl-2,3-dimethylimidazolium Bromide in Solution: A Methodological Comparison Guide

Executive Summary As room-temperature ionic liquids (RTILs) transition from niche academic curiosities to industrial-scale green solvents and active pharmaceutical ingredient (API) modulators, the regulatory demand for r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As room-temperature ionic liquids (RTILs) transition from niche academic curiosities to industrial-scale green solvents and active pharmaceutical ingredient (API) modulators, the regulatory demand for rigorous quantitative analysis has intensified. 1-Octyl-2,3-dimethylimidazolium bromide (CAS 61546-09-6), commonly denoted as [odmim][Br] , presents a unique analytical challenge.

Unlike simple small molecules,[odmim][Br] is a bulky, amphiphilic, trisubstituted ionic liquid. Standard reversed-phase chromatography often fails to yield reproducible quantitative data for such compounds due to secondary electrostatic interactions. This guide objectively evaluates three primary high-performance liquid chromatography (HPLC) modalities—Mixed-Mode, HILIC, and Reversed-Phase Ion-Pair Chromatography (RP-IPC)—to establish the most robust, self-validating protocol for [odmim][Br] quantification.

Physicochemical Profiling: The Causality Behind the Method

To design a reliable quantitative assay, we must first deconstruct the physicochemical behavior of [odmim][Br] in solution[1]:

  • Micellization and Surface Activity: The [odmim]⁺ cation possesses a hydrophobic eight-carbon (C8) alkyl chain and a highly polar imidazolium core. The 2,3-dimethyl substitution limits hydrogen bonding at the C2 position compared to disubstituted analogs (like [omim][Br]). Consequently, [odmim][Br] forms aggregates at lower critical aggregation concentrations (CAC), acting as a potent cationic surfactant[1]. Analytical Impact: Sample diluents must contain sufficient organic modifiers to disrupt micelle formation and ensure the monomeric state of the analyte during injection.

  • Chromatographic Silanol Interactions: The permanent positive charge on the imidazolium ring interacts aggressively with residual, unendcapped silanol groups (SiO⁻) on standard C18 silica columns. Analytical Impact: This causes severe peak tailing, irreversible adsorption, and shifting retention times. Standard Reversed-Phase (RP) methods are fundamentally inadequate without chemical intervention.

  • Chromophore Properties: The conjugated π-system of the imidazolium ring exhibits strong π-π* transitions. Analytical Impact: This allows for highly sensitive Ultraviolet-Visible (UV-Vis) detection, with a maximum absorption wavelength ( λmax​ ) typically centered around 210 nm[2].

Comparative Analysis of Analytical Modalities

As an application scientist, I evaluate methods based on robustness, throughput, and system compatibility. Below is an objective comparison of the three viable modalities for [odmim][Br] analysis.

A. Mixed-Mode Chromatography (The Recommended Standard)

Mixed-mode columns (e.g., Obelisc R) feature a stationary phase that contains both hydrophobic alkyl chains and embedded ionic groups[3].

  • Causality: This dual-retention mechanism independently retains the hydrophobic octyl chain via reversed-phase interactions and the positively charged imidazolium core via electrostatic repulsion/attraction.

  • Advantage: It eliminates the need for complex ion-pairing reagents. Retention time and peak shape can be precisely tuned simply by adjusting the mobile phase buffer concentration and pH.

B. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes an unmodified bare silica or polar-bonded column with a highly organic mobile phase (e.g., 90:10 Acetonitrile:Aqueous Buffer)[4].

  • Causality: Retention is driven by a combination of partitioning into a water-enriched layer on the silica surface and cation exchange with surface silanols.

  • Advantage: Extremely rapid run times (often < 7 minutes) and excellent compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS)[4].

  • Drawback: Highly sensitive to the sample matrix. Injecting highly aqueous samples into a HILIC system causes peak distortion due to localized disruption of the hydration layer.

C. Reversed-Phase Ion-Pair Chromatography (RP-IPC)

RP-IPC utilizes a standard C18 column but adds an anionic ion-pairing reagent (e.g., sodium octanesulfonate) to the mobile phase[2].

  • Causality: The anionic reagent binds dynamically to the [odmim]⁺ cation in solution, forming a neutral, highly hydrophobic complex that easily retains on the C18 stationary phase[2].

  • Advantage: Utilizes ubiquitous C18 columns present in every lab.

  • Drawback: Ion-pairing reagents require extensive column equilibration (>30 column volumes), are notoriously difficult to wash off, and heavily suppress ionization in MS detectors, restricting this method strictly to UV-Vis detection.

Quantitative Data Comparison
Analytical ParameterMixed-Mode HPLC-UVHILIC-UVRP-IPC-UV
Primary Retention Mechanism Hydrophobic & ElectrostaticCation Exchange & PartitioningHydrophobic (Ion-Pair Complex)
Typical Run Time 5 - 8 min7 - 10 min15 - 20 min
Limit of Detection (LOD) ~0.1 µg/mL2 - 3 µmol/L[4]0.3 - 0.5 mg/L[2]
MS Compatibility Yes (Volatile buffers)Yes No (Non-volatile reagents)
Column Equilibration Fast (< 10 CV)Moderate (~20 CV)Slow (> 30 CV)

Workflow & Logical Relationship Visualization

The following diagram illustrates the decision-making matrix and workflow for quantifying [odmim][Br], ensuring optimal modality selection based on laboratory requirements.

G Start Sample: [odmim][Br] Solution Prep Sample Prep: Dilution & 0.22 µm PTFE Filtration Start->Prep Split Select Chromatographic Modality Prep->Split MixedMode Mixed-Mode HPLC (Hydrophobic + Ionic) Split->MixedMode Optimal (Recommended) HILIC HILIC (Cation Exchange) Split->HILIC Fast / High Organic RPIPC RP-IPC (Ion-Pairing) Split->RPIPC Legacy C18 Systems Detection UV-Vis Detection (210 nm) MixedMode->Detection HILIC->Detection RPIPC->Detection Validation Self-Validation: SST, Blank, QC Spikes Detection->Validation

Fig 1: Chromatographic workflow and modality selection for [odmim][Br] quantification.

Standardized Experimental Protocol: Mixed-Mode HPLC-UV

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in quality controls to instantly identify matrix interference, carryover, or baseline drift.

Step 1: System Preparation & Mobile Phase
  • Column: Mixed-mode column (e.g., Obelisc R, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or 20 mM Ammonium Formate (pH 3.0). Causality: The low pH ensures silanols on the system tubing are protonated, reducing non-specific binding, while providing a counter-ion for the mixed-mode phase.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Isocratic Elution: 40% A / 60% B. Flow rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference wavelength off or set to 360 nm).

  • Column Temperature: 30 °C.

Step 2: Sample Preparation (Avoiding Surfactant Loss)
  • Diluent: Match the mobile phase (40:60 Water:Acetonitrile). Causality: Diluting [odmim][Br] in high organic solvent prevents micelle formation and ensures the analyte remains monomeric, avoiding split peaks.

  • Filtration: Use PTFE (Teflon) 0.22 µm syringe filters. Critical Causality: Never use Nylon or Cellulose Acetate filters. The cationic [odmim]⁺ will bind non-specifically to the negatively charged functional groups on cellulose/nylon membranes, leading to false-low quantitative recoveries.

Step 3: The Self-Validating Injection Sequence

Execute the sequence exactly as follows to ensure data integrity:

  • Blank (Diluent only): Inject 2 times. Validation: Proves the absence of column carryover from previous runs.

  • System Suitability Test (SST): Inject a mid-level [odmim][Br] standard (e.g., 50 µg/mL) 5 consecutive times. Validation: Calculate the Relative Standard Deviation (RSD). Proceed only if Area RSD ≤ 2.0% and Retention Time RSD ≤ 1.0%.

  • Calibration Curve: Inject 5 to 7 standard concentration levels (e.g., 1, 5, 10, 50, 100, 250 µg/mL). Validation: Linear regression coefficient ( R2 ) must be ≥0.999 .

  • Unknown Samples: Inject prepared solutions.

  • Quality Control (QC) Bracket: Inject a known standard (e.g., 50 µg/mL) every 10 sample injections. Validation: The calculated concentration of the QC must be within ±5% of its theoretical value, proving the detector baseline and column chemistry have not drifted.

References

  • Pal, A., & Saini, M. (2018). Thermodynamic and micellization behavior of long chain 1-octyl-2,3-dimethylimidazolium bromide [odmim][Br] in aqueous solution in the absence and in presence of a series of alkali salts. Journal of Dispersion Science and Technology, 40(8), 1197-1204. URL:[Link]

  • Hao, L., et al. (2015). Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms. Journal of Chromatography A, 1404, 51-57. (Indexed in PubMed). URL:[Link]

  • SIELC Technologies. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Application Note. URL:[Link]

  • Wang, C., et al. (2019). Reversed-phase ion-pair chromatography of hydroxyl functionalized imidazolium ionic liquid cations and its application in analysis of environmental water and measurement of hydrophobicity constants. Journal of Chromatography A, 1598, 141-148. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octyl-2,3-dimethylimidazolium bromide
Reactant of Route 2
Reactant of Route 2
1-Octyl-2,3-dimethylimidazolium bromide
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